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Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 4-(Bromomethyl)-5-methylisoxazole

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Bromomethyl)-5-methylisoxazole Abstract: 4-(Bromomethyl)-5-methylisoxazole is a heterocyclic organic compound of significant interest to the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Bromomethyl)-5-methylisoxazole

Abstract: 4-(Bromomethyl)-5-methylisoxazole is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromomethyl group appended to a stable isoxazole core, renders it a valuable and versatile synthetic intermediate. The isoxazole scaffold itself is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active molecules.[1][2] This guide provides a comprehensive analysis of the core physicochemical characteristics of 4-(Bromomethyl)-5-methylisoxazole, offering insights into its molecular structure, spectroscopic profile, reactivity, and handling protocols. The information presented is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and research endeavors.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in drug discovery due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups, enhancing properties like metabolic stability and target binding affinity.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, finding application as anti-inflammatory, anticonvulsant, and anticancer agents.[2][3] The incorporation of the isoxazole moiety can significantly influence a molecule's pharmacological profile, making compounds like 4-(Bromomethyl)-5-methylisoxazole highly sought-after building blocks for creating novel therapeutic agents.[3]

Molecular and Structural Properties

The defining feature of 4-(Bromomethyl)-5-methylisoxazole is the strategic placement of its functional groups. The isoxazole ring provides a stable aromatic core, while the bromomethyl group at the 4-position serves as a potent electrophilic site, primed for reaction. This "activated" methyl group is the key to the compound's utility as an alkylating agent in the synthesis of more complex molecules.

Table 1: Core Molecular Identifiers for 4-(Bromomethyl)-5-methylisoxazole

IdentifierValueSource
CAS Number 912670-11-2[4]
Molecular Formula C₅H₆BrNO[4]
Molecular Weight 176.01 g/mol [4]
SMILES CC1=C(CBr)C=NO1[4]
InChI InChI=1S/C5H6BrNO/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3Generated from structure
Purity Typically ≥98%[4]

Physicochemical Data and Drug-Likeness Parameters

The physical and chemical properties of a synthetic building block are critical for experimental design, dictating solubility, reactivity, and potential for biological activity. While extensive experimental data for this specific molecule is not widely published, computational predictions and data from closely related analogs provide valuable insights.

Table 2: Physicochemical Properties of 4-(Bromomethyl)-5-methylisoxazole

PropertyValue (Predicted/Reported)Significance in Drug Development
LogP 1.88Indicates moderate lipophilicity, a key factor for membrane permeability.[4]
Topological Polar Surface Area (TPSA) 26.03 ŲSuggests good potential for oral bioavailability (TPSA < 140 Ų is a common filter).[4]
Hydrogen Bond Acceptors 2The nitrogen and oxygen of the isoxazole ring can interact with biological targets.[4]
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, affecting its solubility and binding modes.[4]
Rotatable Bonds 1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[4]
Storage Conditions Sealed in dry, 2-8°CIndicates a need to protect from moisture and heat to ensure stability.[4]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a dedicated public database of spectra for 4-(Bromomethyl)-5-methylisoxazole is not available, its structure allows for the confident prediction of its key spectral features based on well-established principles of NMR, IR, and MS.[5]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (CH₃) around 2.0-2.5 ppm.

    • A singlet for the bromomethyl protons (CH₂Br) in the more deshielded region of 4.0-4.5 ppm, due to the electronegativity of the adjacent bromine atom.

    • A singlet for the proton on the isoxazole ring (C-H) further downfield, likely above 8.0 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals corresponding to the five carbon atoms in the molecule, including the characteristic signals for the methyl, bromomethyl, and the three isoxazole ring carbons.

  • Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching frequencies (around 2800-3100 cm⁻¹), a C=N stretching vibration characteristic of the isoxazole ring (around 1600-1650 cm⁻¹), and C-O stretching bands. The presence of the C-Br bond would be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be present for the molecular ion and any bromine-containing fragments, serving as a definitive indicator of the compound's identity.

Reactivity and Synthetic Applications

The primary driver of 4-(Bromomethyl)-5-methylisoxazole's synthetic utility is the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of the 5-methylisoxazole moiety into a wide range of molecular scaffolds.

The most common application involves its reaction with nucleophiles such as amines, thiols, phenols, and carbanions to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. This versatility makes it a key intermediate in the synthesis of compounds for pharmaceutical and agrochemical screening.[3]

G cluster_reactants Reactants cluster_product Product cluster_process Process A 4-(Bromomethyl)-5-methylisoxazole (Electrophile) P Nucleophilic Substitution (SN2) A->P C-Br bond breaks B Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH B->P Nu attacks CH₂ C Substituted Isoxazole Derivative P->C New C-Nu bond forms HBr HBr P->HBr Byproduct (HBr)

Caption: General workflow for nucleophilic substitution reactions.

Safety, Handling, and Storage

Due to its reactive nature, 4-(Bromomethyl)-5-methylisoxazole and its structural analogs are classified as hazardous materials that require careful handling. Safety Data Sheets (SDS) for similar bromomethylated isoxazoles indicate that the compound is corrosive and can cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[6]

Core Safety Protocols:

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][6] Recommended storage temperature is between 2-8°C to maintain long-term stability.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, amines, and reducing agents.[6]

G start Start: Receive Compound ppe Don PPE: Gloves, Goggles, Lab Coat start->ppe hood Work in Fume Hood ppe->hood weigh Weigh Required Amount hood->weigh react Perform Reaction weigh->react cleanup Clean & Decontaminate Work Area react->cleanup storage Store Securely (2-8°C, Dry) cleanup->storage end End storage->end

Caption: Safe handling workflow for reactive isoxazole intermediates.

Conclusion

4-(Bromomethyl)-5-methylisoxazole is a strategically designed synthetic intermediate whose value lies in the combination of a stable, biologically relevant isoxazole core and a highly reactive bromomethyl handle. Its physicochemical properties, including moderate lipophilicity and a low polar surface area, are favorable for its derivatives to be considered in drug discovery pipelines. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables chemists to effectively leverage this potent building block in the creation of novel and complex molecules with potential therapeutic or agrochemical applications.

References

  • Carl ROTH. SAFETY DATA SHEET. [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

  • PubChem. 3-(Bromomethyl)-5-methylisoxazole. [Link]

  • PMC. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • PubChemLite. 4-bromo-5-(bromomethyl)-3-methylisoxazole. [Link]

  • SpectraBase. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-, 4-bromophenyl ester. [Link]

  • PubChemLite. 4-bromo-5-methylisoxazole-3-carboxylic acid (C5H4BrNO3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • RSC Publishing. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. [Link]

  • Semantic Scholar. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

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Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-5-methylisoxazole: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-5-methylisoxazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-5-methylisoxazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthetic pathway, its reactivity profile, and its strategic application in the synthesis of complex molecular architectures for targeted therapies.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic introduction of a reactive handle, such as a bromomethyl group, onto this stable core transforms it into a powerful and versatile building block for drug discovery programs. 4-(Bromomethyl)-5-methylisoxazole, in particular, offers a unique combination of a stable, drug-like core with a highly reactive electrophilic center, enabling its facile incorporation into a diverse range of molecular frameworks.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource(s)
CAS Number 912670-11-2[3]
Molecular Formula C₅H₆BrNO[3]
Molecular Weight 176.01 g/mol [3]
Chemical Structure

SMILES CC1=C(CBr)C=NO1[3]
Appearance Likely a solid or oil (by analogy)
Storage Conditions Store in a cool, dry place, away from light

Synthesis of 4-(Bromomethyl)-5-methylisoxazole: A Step-by-Step Approach

The synthesis of 4-(Bromomethyl)-5-methylisoxazole can be logically approached from commercially available starting materials. The following multi-step synthesis is a reliable and scalable route.

Synthesis_Workflow A Ethyl Acetoacetate B Ethyl-5-methylisoxazole-4-carboxylate A->B  Hydroxylamine, Base   C 5-Methylisoxazole-4-carboxylic Acid B->C  Acid Hydrolysis (e.g., HCl)   D (5-Methylisoxazol-4-yl)methanol C->D  Reduction (e.g., LiAlH4)   E 4-(Bromomethyl)-5-methylisoxazole D->E  Bromination (e.g., PBr3)  

Caption: Synthetic workflow for 4-(Bromomethyl)-5-methylisoxazole.

Step 1: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

The construction of the isoxazole ring is the foundational step. A well-established method involves the condensation of a β-ketoester with hydroxylamine.[4][5]

  • Rationale: This [3+2] cycloaddition reaction is a highly efficient and regioselective method for the formation of the isoxazole core. Ethyl acetoacetate provides the three-carbon backbone, while hydroxylamine provides the nitrogen and oxygen atoms.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate and a suitable base (e.g., sodium acetate) in a solvent such as ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of hydroxylamine hydrochloride.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl-5-methylisoxazole-4-carboxylate, which can be purified by distillation or column chromatography.

Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

  • Rationale: Acid-catalyzed hydrolysis is a standard and effective method for converting esters to carboxylic acids.[6]

  • Experimental Protocol:

    • To a round-bottom flask, add ethyl-5-methylisoxazole-4-carboxylate and an excess of aqueous acid (e.g., 10M HCl).

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, 5-methylisoxazole-4-carboxylic acid, should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the pure carboxylic acid.[6]

Step 3: Reduction to (5-Methylisoxazol-4-yl)methanol

The carboxylic acid is reduced to the primary alcohol.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing carboxylic acids to primary alcohols.

  • Experimental Protocol:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 5-methylisoxazole-4-carboxylic acid in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield (5-methylisoxazol-4-yl)methanol.

Step 4: Bromination to 4-(Bromomethyl)-5-methylisoxazole

The final step is the conversion of the alcohol to the bromide.

  • Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to the corresponding bromides via an Sₙ2 mechanism.[7] Alternatively, N-bromosuccinimide (NBS) in the presence of triphenylphosphine (an Appel reaction) can also be employed.[7]

  • Experimental Protocol (using PBr₃):

    • In a dry round-bottom flask under an inert atmosphere, dissolve (5-methylisoxazol-4-yl)methanol in an anhydrous aprotic solvent such as dichloromethane or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise.

    • Allow the reaction to stir at 0°C for an hour and then at room temperature until completion (monitor by TLC).

    • Carefully pour the reaction mixture over ice water and extract with an organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(Bromomethyl)-5-methylisoxazole. Purification can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic utility of 4-(Bromomethyl)-5-methylisoxazole stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions.

Reactivity_Diagram cluster_mechanism Substrate 4-(Bromomethyl)-5-methylisoxazole Product 4-(Nu-methyl)-5-methylisoxazole Substrate->Product  -Br⁻   Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Mechanism SN2 Reaction

Caption: General reactivity of 4-(Bromomethyl)-5-methylisoxazole.

The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[8][9]

General Protocol for Sₙ2 Nucleophilic Substitution
  • Rationale: This protocol provides a general framework for the reaction of 4-(Bromomethyl)-5-methylisoxazole with various nucleophiles. The choice of base and solvent is crucial for optimal reactivity and to minimize side reactions. A polar aprotic solvent like acetone, acetonitrile, or DMF is typically used to facilitate the Sₙ2 mechanism.[3]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve the nucleophile (e.g., an amine, thiol, or the sodium salt of a phenol) in a suitable anhydrous polar aprotic solvent (e.g., acetone or acetonitrile).

    • If the nucleophile is not used as a salt, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) to neutralize the HBr formed during the reaction.

    • Add a solution of 4-(Bromomethyl)-5-methylisoxazole (1.0 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

    • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

    • Perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery

The isoxazole moiety is a key feature in numerous approved drugs and clinical candidates. The ability of 4-(Bromomethyl)-5-methylisoxazole to readily connect this valuable scaffold to other molecular fragments makes it a strategic building block in several therapeutic areas.

Kinase Inhibitors

Protein kinases are crucial targets in oncology and inflammatory diseases.[10][11][12] Small molecule inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. 4-(Bromomethyl)-5-methylisoxazole can be used to synthesize linkers or side chains that extend from the isoxazole core to interact with other regions of the kinase, enhancing potency and selectivity.

GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of drug targets.[13][14] The isoxazole ring can be found in allosteric modulators of GPCRs. The bromomethyl functionality allows for the attachment of the isoxazole unit to other pharmacophoric elements, enabling the exploration of structure-activity relationships in the development of novel GPCR-targeted therapies.

Anti-inflammatory Agents

Isoxazole derivatives have been extensively investigated as anti-inflammatory agents, often acting through the inhibition of enzymes such as cyclooxygenase (COX).[15][16] 4-(Bromomethyl)-5-methylisoxazole can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) by allowing for the facile introduction of various side chains known to be important for anti-inflammatory activity.

Safety and Handling

As a reactive alkylating agent, 4-(Bromomethyl)-5-methylisoxazole must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat when handling this compound.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Toxicity: Alkyl bromides are lachrymatory and can be corrosive to the skin and respiratory tract. Avoid contact with skin and eyes, and do not inhale.

  • Disposal: Dispose of all waste containing this compound in a designated halogenated organic waste container in accordance with local regulations.

Conclusion

4-(Bromomethyl)-5-methylisoxazole is a high-value building block for medicinal chemistry and drug discovery. Its straightforward and scalable synthesis, combined with the predictable and versatile reactivity of the bromomethyl group, provides a reliable platform for the rapid generation of diverse compound libraries. The inherent drug-like properties of the isoxazole core make this an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.

References

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Synthetic Versatility of 4-(Bromomethyl)-5-methylisoxazole 4-(Bromomethyl)-5-methylisoxazole i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Versatility of 4-(Bromomethyl)-5-methylisoxazole

4-(Bromomethyl)-5-methylisoxazole is a key heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core is a privileged scaffold found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of a reactive bromomethyl group at the 4-position provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions. This makes it an essential precursor for the synthesis of novel drug candidates and functional materials.

Accurate and unambiguous structural confirmation of 4-(bromomethyl)-5-methylisoxazole is paramount before its use in multi-step syntheses. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Furthermore, it outlines the standard protocols for acquiring this data, ensuring scientific rigor and reproducibility in your research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(bromomethyl)-5-methylisoxazole, based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH3 (isoxazole ring)
~4.5Singlet2H-CH₂Br
~2.5Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Assignment
~170C5 (isoxazole ring)
~158C3 (isoxazole ring)
~110C4 (isoxazole ring)
~25-CH₂Br
~12-CH₃
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (isoxazole ring)
~2920MediumC-H stretch (methyl)
~1600MediumC=N stretch (isoxazole ring)
~1450StrongC=C stretch (isoxazole ring)
~1220StrongC-O-N stretch (isoxazole ring)
~650StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
175/177[M]⁺, Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
96[M - Br]⁺, Loss of bromine radical
81[C₄H₅NO]⁺, Isoxazole core fragment

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to be relatively simple and highly informative. The isoxazole ring proton at the 3-position is expected to appear as a singlet at approximately 8.4 ppm. This downfield shift is characteristic of protons attached to electron-deficient aromatic rings. The methylene protons of the bromomethyl group should also present as a singlet around 4.5 ppm. The electronegativity of the adjacent bromine atom is responsible for this significant downfield shift. Finally, the methyl protons at the 5-position of the isoxazole ring are anticipated to be a singlet at approximately 2.5 ppm.

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atoms of the isoxazole ring are expected to resonate in the aromatic region, with C5 appearing around 170 ppm and C3 around 158 ppm due to their proximity to the electronegative oxygen and nitrogen atoms. The C4 carbon, bearing the bromomethyl group, is predicted to be further upfield at approximately 110 ppm. The bromomethyl carbon itself will likely appear around 25 ppm, while the methyl carbon should be the most upfield signal at roughly 12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include a medium intensity peak around 3120 cm⁻¹ corresponding to the C-H stretch of the isoxazole ring. The C-H stretching of the methyl group should appear around 2920 cm⁻¹. The characteristic vibrations of the isoxazole ring, including the C=N and C=C stretching, are expected in the 1600-1450 cm⁻¹ region. A strong band around 1220 cm⁻¹ can be attributed to the C-O-N stretching of the isoxazole ring. Crucially, a strong absorption band at approximately 650 cm⁻¹ is anticipated for the C-Br stretching vibration, which is a key indicator of the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of 4-(bromomethyl)-5-methylisoxazole, the molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of nearly equal intensity at m/z 175 and 177. This characteristic isotopic pattern is due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br. A prominent fragment ion peak should be observed at m/z 96, corresponding to the loss of a bromine radical. Another significant fragment at m/z 81 would represent the stable isoxazole core.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 4-(bromomethyl)-5-methylisoxazole.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(bromomethyl)-5-methylisoxazole.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to the specific solvent used.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 4-(bromomethyl)-5-methylisoxazole directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of 4-(bromomethyl)-5-methylisoxazole in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Instrument Setup (Electron Ionization - EI):

    • Use a mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

    • Set the ionization energy to 70 eV.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify key structural features.

Visualizing the Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference Final Spectra Final Spectra reference->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal background Record Background place_sample->background sample_scan Scan Sample background->sample_scan ratio Ratio Sample to Background sample_scan->ratio Final Spectrum Final Spectrum ratio->Final Spectrum

Caption: Workflow for IR data acquisition using ATR.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI) cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent instrument Instrument Setup & Calibration dissolve->instrument introduce Introduce Sample to Ion Source instrument->introduce acquire Acquire Mass Spectrum introduce->acquire identify_m Identify Molecular Ion Peak acquire->identify_m analyze_frag Analyze Fragmentation identify_m->analyze_frag Structural\nConfirmation Structural Confirmation analyze_frag->Structural\nConfirmation

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

References

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

Exploratory

Solubility and storage conditions for 4-(Bromomethyl)-5-methylisoxazole

An In-Depth Technical Guide to the Solubility, Reactivity, and Storage of 4-(Bromomethyl)-5-methylisoxazole Executive Summary For researchers and drug development professionals, handling highly reactive electrophilic bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility, Reactivity, and Storage of 4-(Bromomethyl)-5-methylisoxazole

Executive Summary

For researchers and drug development professionals, handling highly reactive electrophilic building blocks requires a rigorous understanding of their physicochemical vulnerabilities. 4-(Bromomethyl)-5-methylisoxazole (CAS: 912670-11-2) is a prime example of a molecule whose synthetic utility—its exceptional susceptibility to nucleophilic attack—is intrinsically linked to its instability during storage . This whitepaper provides an authoritative analysis of its solubility profile, degradation mechanisms, and the causal logic behind its strict storage protocols.

Chemical Identity & Structural Causality

ParameterSpecification
Chemical Name 4-(Bromomethyl)-5-methylisoxazole
CAS Number 912670-11-2
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Purity Standard ≥95% to ≥98% (Commercial standard)

The Causality of Reactivity: The synthetic value of this compound lies in the reactivity of its bromomethyl group. The isoxazole ring is highly electron-withdrawing. This heteroaromatic system pulls electron density away from the adjacent benzylic-like carbon at the 4-position, rendering it a highly potent electrophile. Because bromide is an excellent leaving group, the primary carbon center is perfectly primed for


 nucleophilic substitution [[1]](). While this is ideal for functionalization in medicinal chemistry (e.g., synthesizing AMPA receptor agonists or generating isoxazole carbaldehydes), it makes the compound exceptionally vulnerable to solvolysis and atmospheric moisture.

Solubility Profile and Solvent Compatibility

Choosing the correct solvent is not merely a matter of dissolution; it is a matter of preserving the integrity of the carbon-bromine bond. The compound must be shielded from any solvent capable of acting as a nucleophile.

Solvent ClassSpecific SolventsSolubilityCompatibility & Causality
Aprotic (Polar) DMF, DMSO, THFHighExcellent. These solvents dissolve the compound readily without acting as nucleophiles. Must be strictly anhydrous.
Aprotic (Non-Polar) DCM, Ethyl AcetateHighExcellent. Ideal for extractions and short-term stock solutions.
Protic (Alcohols) Methanol, EthanolModeratePoor. Alcohols will act as weak nucleophiles over time, leading to solvolysis and the formation of ether degradants.
Aqueous Water, BuffersInsolubleCritical Failure. Water induces rapid hydrolysis of the bromomethyl group, destroying the reagent .

Mechanisms of Degradation

Understanding how 4-(Bromomethyl)-5-methylisoxazole degrades dictates how we store it. The primary threat is hydrolysis .

When exposed to ambient humidity, water molecules execute an


 attack on the electrophilic carbon, displacing the bromide ion. This yields 4-(hydroxymethyl)-5-methylisoxazole and hydrobromic acid (HBr) .

The Autocatalytic Threat: The generation of HBr is particularly dangerous. As a strong acid, HBr lowers the local pH, which can protonate the nitrogen atom of the isoxazole ring. This protonation further increases the electron-withdrawing effect of the ring, making the remaining intact molecules even more electrophilic and accelerating the degradation in a destructive feedback loop.

Hydrolysis A 4-(Bromomethyl)- 5-methylisoxazole C SN2 Transition State A->C + H2O B H2O (Nucleophile) B->C D 4-(Hydroxymethyl)- 5-methylisoxazole C->D - HBr E HBr (Acid Byproduct) C->E E->A Autocatalytic Degradation

Proposed SN2 hydrolysis pathway of 4-(Bromomethyl)-5-methylisoxazole.

Optimal Storage Conditions

To arrest the degradation mechanisms outlined above, storage conditions must isolate the compound from moisture, heat, and light.

ParameterRecommended ConditionScientific Causality
Temperature 2-8°C (Short-term) -20°C (Long-term) Low thermal energy minimizes the kinetic rate of spontaneous C-Br bond cleavage and slows ambient hydrolysis.
Atmosphere Argon or Nitrogen BlanketDisplaces atmospheric water vapor and oxygen, preventing hydrolysis and oxidative degradation.
Container Amber Glass VialsThe N-O bond of the isoxazole ring is susceptible to photolytic cleavage. Amber glass blocks destructive UV wavelengths.
Seal PTFE-lined Caps + ParafilmPTFE is chemically inert to trace HBr outgassing, unlike standard rubber septa which will degrade and introduce impurities.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in quality control checks to confirm the reagent's viability before it compromises downstream syntheses.

Protocol A: Preparation of Anhydrous Stock Solutions

Use this protocol when preparing the reagent for immediate coupling reactions.

  • Visual QC: Inspect the neat powder. A pure batch should be off-white to pale yellow. If the powder is dark brown or emits white fumes upon opening (indicating severe HBr outgassing), discard the batch.

  • Inert Transfer: Transfer the vial to a glovebox purged with Argon.

  • Dissolution: Dissolve the required mass in strictly anhydrous, amine-free DMF or DCM over activated 3Å molecular sieves.

  • Self-Validation Step (Crucial): Immediately spot 5 µL of the stock solution onto a silica TLC plate. Elute with 3:1 Hexane:Ethyl Acetate.

    • Validation: A single high-Rf spot confirms integrity. The presence of a highly polar, baseline-retained spot indicates that the hydroxymethyl degradant is present, meaning your solvent was wet or the batch is compromised.

  • Usage: Use the stock solution within 4 hours. Do not store solutions long-term.

Protocol B: Aliquoting and Cryogenic Storage

Use this protocol upon receipt of bulk reagent to prevent repeated freeze-thaw cycles.

  • Equilibration: Allow the sealed bulk container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: Inside an inert atmosphere (glovebox), dispense single-use masses into pre-dried amber glass vials.

  • Sealing: Purge the headspace of each vial with a gentle stream of Argon. Seal with a PTFE-lined cap and wrap tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C desiccated freezer .

Workflow QC Visual QC (Check Color) Ar Inert Glovebox (Ar/N2 Atmosphere) QC->Ar Pass Sol Dissolve in Anhydrous DMF/DCM Ar->Sol Stock Prep Aliq Dispense into Amber Vials Ar->Aliq Neat Powder Sol->Aliq Seal Argon Purge & PTFE Seal Aliq->Seal Store Store at -20°C (Desiccated) Seal->Store

Standard operating procedure for handling, aliquoting, and cryogenic storage.

References

  • Title: 1809333-14-9,1,26-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-3,6,9,12,15 ... - AccelaChem Source: AccelaChem URL: [Link][2]

Sources

Foundational

The Pharmacological Versatility of Isoxazole Scaffolds: A Technical Guide to Biological Activities and Experimental Validation

Executive Summary The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its unique electronic distribution, characterized by a weak N–O bond and a highly polarized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its unique electronic distribution, characterized by a weak N–O bond and a highly polarized structure, makes it an exceptional pharmacophore capable of participating in diverse hydrogen bonding and dipole interactions[1]. As a Senior Application Scientist, I approach the isoxazole scaffold not just as a structural motif, but as a highly tunable bioisostere for carboxylic acids and amides. This versatility is evidenced by its presence in numerous FDA-approved drugs, including valdecoxib (COX-2 inhibitor), leflunomide (disease-modifying antirheumatic drug), and sulfamethoxazole (antibacterial)[2].

This technical guide synthesizes the mechanistic basis of isoxazole derivatives' biological activities and provides robust, self-validating protocols for their preclinical evaluation.

Mechanistic Grounding of Biological Activities

Anticancer Activity and Target Engagement

Isoxazole derivatives have gained significant traction in oncology due to their potent antiproliferative effects and favorable toxicity profiles. Mechanistically, these compounds operate through a multi-targeted approach:

  • Tubulin Inhibition: Isoxazoles disrupt microtubule dynamics by binding to the taxane or colchicine sites on tubulin, leading to cell cycle arrest in the G2/M phase[3],[4].

  • Aromatase Inhibition: Steroidal and non-steroidal isoxazole derivatives effectively block the aromatase enzyme, depleting estrogen levels—a critical mechanism for treating hormone-receptor-positive breast cancers[5],[4].

  • DNA Intercalation: Planar isoxazole hybrids can insert themselves between DNA base pairs, physically obstructing DNA replication forks and inducing double-strand breaks[5].

Causality in Structural Design: The biological efficacy of these compounds is highly dependent on their substitution patterns. The addition of electron-withdrawing groups (e.g., -F, -CF3, or -Cl) on the phenyl ring attached to the isoxazole core significantly enhances cytotoxicity[5]. This occurs because electron withdrawal increases the electrophilicity of the isoxazole system, facilitating stronger electrostatic interactions with nucleophilic residues in target proteins (such as the sulfhydryl groups in tubulin).

G Isoxazole Isoxazole Derivative Tubulin Tubulin Inhibition Isoxazole->Tubulin Aromatase Aromatase Inhibition Isoxazole->Aromatase DNA DNA Intercalation Isoxazole->DNA Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest Estrogen Estrogen Depletion Aromatase->Estrogen Replication Replication Block DNA->Replication Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Estrogen->Apoptosis Replication->Apoptosis

Fig 1. Mechanistic pathways of isoxazole-induced anticancer activity and apoptosis.

Anti-inflammatory and Antimicrobial Modulation

Beyond oncology, isoxazole–oxazole hybrids exhibit profound anti-inflammatory properties by targeting specific intracellular signaling cascades. They act as inhibitors of the p38 mitogen-activated protein kinase (MAPK) and the NF-κB pathways, which subsequently downregulates the production of pro-inflammatory cytokines like Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ)[6].

In antimicrobial applications, the presence of methoxy, dimethylamino, or halogen groups on the C-3 and C-5 phenyl rings of the isoxazole core enhances lipophilicity, allowing the compound to penetrate the thick peptidoglycan layers of Gram-positive bacteria and the complex outer membranes of Gram-negative strains[7].

Quantitative Data Summary: Anticancer Efficacy

To benchmark the potency of recent isoxazole innovations, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various functionalized natural product-isoxazole hybrids against standardized cancer cell lines[8],[9].

Compound Class / DerivativeParent ScaffoldTarget Cell LineIC50 (µM)Mechanism / Notes
Compound 17 (Spiroisoxazoline)SantoninMCF-7 (Breast)0.02G2/M arrest; blocks Raf/MEK/ERK
Compound 6 (Acetyl-isoxazole)ForskolinMCF-7 (Breast)0.50p53-mediated apoptosis
Compound 5 (Isoxazole hybrid)HydnocarpinA375 (Melanoma)0.7618-60x more potent than parent
Compound 36a (Bromopyrrole)PyrroleKB403 (Oral)2.45Highly selective cytotoxicity
Compound 40 (Isoxazole hybrid)CurcuminMCF-7 (Breast)3.97Superior docking to diketone
Compound 4c (3,5-disubstituted)TyrosolU87 (Glioblastoma)67.60Outperforms temozolomide

Self-Validating Experimental Protocols

In drug discovery, a protocol is only as reliable as its internal controls. Assays must be designed orthogonally to prevent false positives caused by compound interference or assay-specific artifacts.

Protocol 1: Orthogonal In Vitro Anticancer Screening

Causality & Rationale: Relying solely on the MTT assay is a common pitfall; MTT measures mitochondrial reductase activity, which can be artificially lowered by metabolic uncoupling without actual cell death. To build a self-validating system, we couple the MTT viability screen with Annexin V/PI Flow Cytometry. This ensures that the observed reduction in metabolic activity is causally linked to programmed cell death (apoptosis) rather than mere cytostasis.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with isoxazole derivatives at varying concentrations (0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin, 1 µM) to validate assay sensitivity.

  • MTT Viability Assessment: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm. Calculate IC50.

  • Apoptosis Validation (Flow Cytometry): For compounds exhibiting an IC50 < 10 µM, scale up treatment in 6-well plates. Post-treatment (48h), harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analysis: Analyze via flow cytometry. Interpretation: Annexin V+/PI- indicates early apoptosis (validating the isoxazole mechanism), while Annexin V+/PI+ indicates late apoptosis.

G Synthesis Compound Synthesis Viability MTT Assay (Primary Screen) Synthesis->Viability IC50 < 10 µM Apoptosis Flow Cytometry (Mechanism) Viability->Apoptosis Cytotoxicity Western Western Blot (Target Validation) Apoptosis->Western Apoptosis Confirmed Hit Lead Candidate Selection Western->Hit Target Engaged

Fig 2. Self-validating experimental workflow for isoxazole anticancer screening.

Protocol 2: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)

Causality & Rationale: Standard OD600 readings for bacterial growth can be confounded by the precipitation of highly lipophilic isoxazole compounds in aqueous broth. To self-validate the assay, we incorporate Resazurin (Alamar Blue), an oxidation-reduction indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin, providing an unambiguous, compound-independent readout of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoxazole compounds (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Self-Validation: Include a sterility control (broth only), a growth control (broth + bacteria + 0.1% DMSO), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation & Indicator Addition: Incubate for 18h at 37°C. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The isoxazole ring remains a cornerstone of modern medicinal chemistry. Its ability to act as a stable, yet highly interactive pharmacophore allows for the development of multi-targeted therapies. Future advancements in isoxazole chemistry are heavily leaning toward their incorporation into Proteolysis Targeting Chimeras (PROTACs) and personalized medicine approaches, where the isoxazole moiety can serve as a highly selective ligand for E3 ligase recruitment or target protein binding[1],[10].

References

  • Advances in isoxazole chemistry and their role in drug discovery National Institutes of Health (NIH) / PMC[Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole ResearchGate / European Chemical Bulletin[Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents Journal of Biomolecular Structure and Dynamics (Taylor & Francis)[Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies European Journal of Medicinal Chemistry / PubMed[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Molecules / MDPI[Link]

  • A review of isoxazole biological activity and present synthetic techniques International Journal of Pharmaceutical Chemistry and Analysis[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Molecules / MDPI[Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety Encyclopedia / MDPI [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements Engineered Science Publisher[Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin National Institutes of Health (NIH) / PMC[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Molecules / MDPI[Link]

Sources

Exploratory

The Strategic Role of 4-(Bromomethyl)-5-methylisoxazole in Modern Drug Discovery: A Comprehensive Synthetic Guide

Executive Summary: The Isoxazole Renaissance As of 2026, the demand for metabolically stable, target-specific pharmacophores continues to drive innovation in medicinal chemistry. The isoxazole ring—a five-membered hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Renaissance

As of 2026, the demand for metabolically stable, target-specific pharmacophores continues to drive innovation in medicinal chemistry. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has firmly established itself as a "privileged scaffold" 1[1]. Its unique dipole moment, hydrogen-bonding capacity, and ability to act as a bioisostere for amides and esters make it indispensable for optimizing lead compounds 2[2].

Within this chemical space, 4-(Bromomethyl)-5-methylisoxazole (CAS 912670-11-2) serves as a foundational synthetic building block 3[3]. By offering a highly reactive electrophilic center coupled with a sterically protective methyl group, it allows researchers to seamlessly append the isoxazole moiety onto complex molecular architectures. This whitepaper dissects the reactivity dynamics, strategic utility, and self-validating experimental protocols associated with this critical reagent.

Chemical Profiling and Reactivity Dynamics

The utility of 4-(Bromomethyl)-5-methylisoxazole stems directly from its structural electronics. The 4-position of the isoxazole ring is uniquely positioned to stabilize the transition state of nucleophilic substitution (


) reactions. The bromomethyl group acts as an activated, benzylic-like electrophile.

Causality in Design: The presence of the 5-methyl group is not merely decorative. It provides essential steric shielding to the C5 position, preventing unwanted ring-opening reactions that can occur under strongly basic conditions. Furthermore, it blocks metabolic oxidation at this site in vivo, enhancing the pharmacokinetic half-life of the final drug candidate.

Table 1: Physicochemical & Structural Data
PropertyValueCausality / Impact on Synthesis
Molecular Weight 176.01 g/mol Low MW ensures high atom economy when appended to larger pharmacophores[3].
LogP ~1.88Lipophilic enough for organic extraction (EtOAc/DCM) but retains polar character[3].
Mass Spectrometry Marker m/z 176 / 178The ~1:1 ratio of

and

creates a distinct doublet, allowing rapid LC-MS tracking.
Reactive Site C4-BromomethylHighly electrophilic carbon; primed for rapid

displacement by amines, thiols, and phenols.

Strategic Utility in Drug Discovery

Isoxazoles exhibit a plethora of biological activities, including anticancer, antimicrobial, and neuroprotective properties 4[4]. By utilizing 4-(Bromomethyl)-5-methylisoxazole, medicinal chemists can rapidly generate libraries of diverse therapeutic candidates through divergent synthesis.

G A 4-(Bromomethyl)-5-methylisoxazole (Core Scaffold) B N-Alkylation (Amines, Azoles) A->B SN2 (K2CO3, DMF) C O-Alkylation (Phenols, Alcohols) A->C SN2 (Cs2CO3, THF) D C-Alkylation / Coupling (Organometallics) A->D Pd-Catalyzed E Antimicrobials & Kinase Inhibitors B->E F Receptor Antagonists & Ion Channel Modulators C->F G Complex Polycyclic Pharmacophores D->G

Divergent synthetic applications of 4-(Bromomethyl)-5-methylisoxazole.

Table 2: Isoxazole-Driven Pharmacological Targets
Drug / Compound ClassTherapeutic AreaRole of Isoxazole Scaffold
Valdecoxib Anti-inflammatory (COX-2)Provides critical dipole interactions and metabolic stability[1].
Sulfisoxazole AntibacterialActs as a bioisostere modulating physicochemical properties[1].
Zonisamide AnticonvulsantBlocks sodium/calcium channels; ring stability prevents rapid degradation[1].

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems . Every reagent choice is grounded in mechanistic causality.

Protocol 1: N-Alkylation of Secondary Amines

This protocol is optimized for appending the isoxazole scaffold to piperazine or benzimidazole derivatives, a common motif in antimicrobial development.

Mechanistic Causality: Potassium carbonate (


) is selected over stronger bases (like 

or

) to prevent base-promoted ring cleavage of the sensitive N-O bond. Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the polar transition state of the

substitution, while its aprotic nature ensures the amine nucleophile is not deactivated by hydrogen bonding.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the secondary amine (1.0 eq) and anhydrous

    
     (2.0 eq) in anhydrous DMF (0.2 M concentration).
    
  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Reasoning: Lowering the temperature minimizes exothermic side reactions and potential dimerization of the electrophile.

  • Electrophile Addition: Add 4-(Bromomethyl)-5-methylisoxazole (1.1 eq) dropwise as a solution in DMF.

  • In-Process Validation: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS. Validation Check: The reaction is complete when the distinct M/M+2 bromine isotopic doublet (m/z 176/178) of the starting material completely disappears from the chromatogram.

  • Aqueous Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous

    
     solution. Reasoning: The 
    
    
    
    wash dramatically increases the aqueous partition coefficient of DMF, effectively stripping it from the organic layer.
  • Isolation: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

Workflow Start 1. System Preparation Anhydrous DMF, Ar atmosphere Step1 2. Base Activation Amine + K2CO3 (0 °C) Start->Step1 Step2 3. Electrophile Addition Add Isoxazole Dropwise Step1->Step2 Step3 4. In-Process Validation LC-MS: Track m/z 176/178 disappearance Step2->Step3 Step4 5. Aqueous Workup Quench H2O, 5% LiCl Wash Step3->Step4 End 6. Product Isolation Flash Chromatography Step4->End

Self-validating experimental workflow for SN2 N-alkylation.

Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

For the synthesis of receptor antagonists, etherification of phenols is frequently required.

Mechanistic Causality: Cesium Carbonate (


) is the optimal base for this transformation. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion (the "Cesium Effect"), significantly accelerating the O-alkylation over competing C-alkylation pathways on the aromatic ring.

Step-by-Step Methodology:

  • Dissolve the phenol derivative (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Add

    
     (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add 4-(Bromomethyl)-5-methylisoxazole (1.1 eq) in one portion.

  • Heat the reaction mixture to 60 °C for 6 hours.

  • Validation Check: Monitor via TLC (UV active at 254 nm). The formation of a new, less polar spot indicates successful etherification.

  • Filter the suspension through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify.

Safety, Handling, and Downstream Processing

As a highly active alkylating agent, 4-(Bromomethyl)-5-methylisoxazole presents specific handling requirements.

  • Toxicity & Hazards: The compound is harmful if swallowed, inhaled, or absorbed through the skin, and it causes severe skin burns and eye damage 5[5]. Like many benzylic bromides, it acts as a potent lachrymator.

  • Storage: Must be stored sealed in a dry environment at 2-8 °C to prevent hydrolysis of the bromomethyl group into the corresponding hydroxymethyl derivative[3].

  • Orthogonal Deprotection: If downstream processing requires the removal of protecting groups, avoid strongly reducing conditions (e.g.,

    
     with 
    
    
    
    , or
    
    
    ), as the N-O bond of the isoxazole ring is susceptible to reductive cleavage. Opt for acid-labile (Boc) or base-labile (Fmoc) protecting groups instead.

References

  • ChemScene. "912670-11-2 | 4-(Bromomethyl)-5-methylisoxazole".
  • Benchchem.
  • Research Trend. "Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects".
  • RSC Publishing. "Advances in isoxazole chemistry and their role in drug discovery".
  • PubChem. "3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304".

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group on a Heterocyclic Ring

Abstract The bromomethyl group, when appended to a heterocyclic core, represents a cornerstone of synthetic versatility in medicinal chemistry and materials science. This guide provides an in-depth exploration of the fac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bromomethyl group, when appended to a heterocyclic core, represents a cornerstone of synthetic versatility in medicinal chemistry and materials science. This guide provides an in-depth exploration of the factors governing the reactivity of this moiety, offering a blend of mechanistic theory and practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the key reaction pathways, including nucleophilic substitution and radical-mediated transformations, and elucidate how the electronic and steric properties of the parent heterocycle dictate the outcome of these reactions. Detailed experimental protocols and visual guides to reaction workflows are provided to empower researchers in the strategic design and execution of their synthetic endeavors.

Introduction: The Bromomethyl Heterocycle as a Privileged Synthetic Intermediate

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2][3][4] The ability to selectively functionalize these core structures is paramount in the drug discovery process, allowing for the systematic modulation of a molecule's physicochemical properties, pharmacokinetic profile, and biological activity.[3][4] The introduction of a bromomethyl group (-CH₂Br) onto a heterocyclic ring transforms it into a highly valuable and versatile electrophilic building block.[1][5]

The reactivity of the bromomethyl group is analogous to that of a benzylic bromide, making it highly susceptible to a range of chemical modifications.[5][6] This heightened reactivity stems from the ability of the adjacent aromatic or heteroaromatic ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions, as well as radical intermediates.[7][8][9] This guide will delve into the nuances of this reactivity, providing a comprehensive understanding for its strategic application in synthesis.

Fundamental Principles Governing Reactivity

The chemical behavior of a bromomethyl-substituted heterocycle is a delicate interplay of several key factors. A thorough understanding of these principles is crucial for predicting reaction outcomes and optimizing conditions.

The Nature of the Heterocyclic Ring: An Electronic Tug-of-War

The electron density and aromaticity of the heterocyclic ring play a pivotal role in modulating the reactivity of the attached bromomethyl group.

  • Electron-Rich Heterocycles (e.g., Pyrrole, Furan, Thiophene): These rings are π-electron excessive and readily donate electron density to the benzylic-like position. This donation stabilizes the transition state of nucleophilic substitution reactions, particularly those with Sₙ1 character, by stabilizing the incipient carbocation.[7][9] Consequently, bromomethyl groups on these heterocycles are generally more reactive towards nucleophiles.[10][11]

  • Electron-Deficient Heterocycles (e.g., Pyridine, Pyrazine): The presence of electronegative heteroatoms (typically nitrogen) in these rings withdraws electron density from the ring system.[11] This inductive electron withdrawal slightly decreases the rate of Sₙ2 reactions.[12] However, the benzylic-type position still renders the bromomethyl group significantly reactive.[6] For instance, 2-bromo-6-(bromomethyl)pyridine exhibits high reactivity at the bromomethyl position under mild conditions, allowing for selective Sₙ2 reactions while the aryl bromide remains intact.[6]

Steric Hindrance: A Physical Barrier to Reaction

The steric environment around the bromomethyl group can significantly impact the rate of nucleophilic substitution, particularly for Sₙ2 reactions which require a backside attack. Bulky substituents on the heterocyclic ring adjacent to the bromomethyl group can impede the approach of a nucleophile, slowing down the reaction rate.[8]

The Leaving Group: Bromine's Role

The bromide ion is an excellent leaving group due to its relatively low basicity, being the conjugate base of a strong acid (HBr).[7] This inherent property of bromine facilitates its displacement by a wide array of nucleophiles.

Key Reaction Pathways and Methodologies

The versatility of the bromomethyl group on a heterocyclic ring allows for a diverse range of chemical transformations. This section will explore the most common and synthetically useful reaction pathways, complete with detailed protocols.

Nucleophilic Substitution: The Workhorse of Functionalization

Nucleophilic substitution is the most prevalent reaction type for bromomethyl heterocycles, enabling the introduction of a wide variety of functional groups.[5][6] These reactions typically proceed via an Sₙ2 mechanism, especially with primary substrates like the bromomethyl group, under mild conditions.[5][6]

3.1.1. N-Alkylation of Heterocycles

A common application is the alkylation of nitrogen-containing nucleophiles, such as amines and other heterocycles, to form new C-N bonds.[1] This is a fundamental strategy in the synthesis of complex pharmaceutical scaffolds.

Experimental Protocol: Synthesis of N-Substituted Quinazoline Derivatives [1]

This protocol details the N-alkylation of a quinazoline core, a privileged scaffold in many approved drugs.[1]

  • Preparation: In a round-bottom flask, dissolve 4-amino-7-fluoroquinazoline (1.0 eq) in dry dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2.0 eq) to the stirred solution.

  • Electrophile Addition: Add a solution of 1-(bromomethyl)-2-fluoro-4-methoxybenzene (1.2 eq) in DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Quinazoline 4-amino-7-fluoroquinazoline in DMF ReactionMix Reaction Mixture (60 °C, 12h) Quinazoline->ReactionMix Base K2CO3 Base->ReactionMix Bromomethyl 1-(bromomethyl)-2-fluoro- 4-methoxybenzene Bromomethyl->ReactionMix Workup Aqueous Work-up & Extraction ReactionMix->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Product N-Substituted Quinazoline Purification->Product

3.1.2. O-Alkylation and S-Alkylation

Oxygen and sulfur nucleophiles, such as phenols, alcohols, and thiols, readily react with bromomethyl heterocycles to form ethers and thioethers, respectively.[1][5]

Experimental Protocol: Synthesis of a Thioether Derivative [5]

This protocol describes the reaction with a thiol nucleophile to form a thioether.

  • Nucleophile Preparation: Dissolve thioglycolic acid (1.1 eq) in an aqueous solution of sodium hydroxide to form the sodium thioglycolate salt.

  • Electrophile Addition: To this solution, add a solution of 3-(bromomethyl)selenophene (1.0 eq) in a water-miscible solvent like ethanol.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and dry.

3.1.3. C-C Bond Formation

Carbon-based nucleophiles, such as enolates and organometallic reagents, can also be employed to form new carbon-carbon bonds. A notable example is the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling of 2-Bromo-5-(bromomethyl)thiophene [13]

This protocol demonstrates the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes.

  • Catalyst Preparation: Add Pd(PPh₃)₄ (2.5 mol%) to 2-bromo-5-(bromomethyl)thiophene (1 eq) under a nitrogen atmosphere and stir for 30 minutes with the addition of 1,4-dioxane.

  • Reagent Addition: Add the aryl boronic acid (1.1 eq), K₃PO₄ (2 eq), and water.

  • Reaction: Stir the whole mixture for 12 hours at 90°C.

  • Work-up: Cool the mixture to room temperature, and proceed with standard aqueous work-up and extraction.

  • Purification: Purify the product by column chromatography.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HetBr [label="Heteroaryl-CH2Br\n(with another Br on ring)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pd_II_Complex [label="Heteroaryl-Pd(II)(Br)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylBoronic [label="Aryl-B(OH)2"]; Base [label="Base (K3PO4)"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pd_II_Aryl_Complex [label="Heteroaryl-Pd(II)(Aryl)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Aryl-Heteroaryl-CH2Br", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; HetBr -> OxAdd; OxAdd -> Pd_II_Complex; Pd_II_Complex -> Transmetalation; ArylBoronic -> Transmetalation; Base -> Transmetalation; Transmetalation -> Pd_II_Aryl_Complex; Pd_II_Aryl_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; } dpt Caption: Simplified Catalytic Cycle for Suzuki Cross-Coupling.

Radical Reactions: An Alternative Pathway

While nucleophilic substitution is dominant, the bromomethyl group can also participate in radical reactions. The stability of the benzylic-type radical makes these transformations feasible.[9][14]

3.2.1. Synthesis of Bromomethyl Heterocycles

The synthesis of the starting bromomethyl heterocycle often involves a radical bromination step using reagents like N-bromosuccinimide (NBS) and a radical initiator.[5][13] This reaction is highly selective for the benzylic-like position.[9][14]

Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)thiophene [13]

  • Reaction Setup: In a suitable flask, combine 2-methylthiophene (1 eq) and N-bromosuccinamide (2.1 eq) in carbon tetrachloride.

  • Reaction: Reflux the mixture for 4-5 hours.

  • Work-up and Purification: After cooling, perform an appropriate work-up and purify the product to yield 2-bromo-5-(bromomethyl)thiophene.

3.2.2. Radical-Mediated Cyclizations

The bromomethyl group can act as a radical precursor in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems.[15] These reactions are typically initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride.[16]

Umpolung Reactivity: Inverting the Polarity

While the carbon of the bromomethyl group is inherently electrophilic, under specific conditions, its polarity can be inverted (umpolung), making it a nucleophilic synthon.[17][18] This is a more advanced synthetic strategy that can open up novel bond-forming possibilities. For instance, visible-light-mediated processes can achieve a bromine-promoted umpolung electron transfer.[19]

Data Summary: A Comparative Overview

To provide a practical perspective, the following table summarizes typical reaction conditions for nucleophilic substitution on various bromomethyl heterocycles.

Heterocyclic CoreNucleophileBaseSolventTemperature (°C)Reaction Time (h)Reference
QuinazolineAmineK₂CO₃DMF6012[1]
PyridineAmineK₂CO₃AcetonitrileRoom Temp2-6[6]
SelenopheneThiolNaOHEthanol/WaterRoom Temp4-8[5]
ThiopheneArylboronic acidK₃PO₄1,4-Dioxane/H₂O9012[13]

Conclusion and Future Outlook

The bromomethyl group on a heterocyclic ring is a powerful and versatile functional handle for synthetic chemists. Its reactivity, primarily governed by the electronic nature of the heterocycle, allows for a vast array of transformations, with nucleophilic substitution being the most prominent. Understanding the underlying principles of reactivity enables the rational design of synthetic routes to novel and complex molecules with potential applications in drug discovery and materials science.[1][5][20] The continued development of new synthetic methodologies, including photoredox catalysis and C-H activation, will undoubtedly expand the synthetic utility of these valuable building blocks.[20]

References

  • Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols. (2025). Benchchem.
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(3-Bromomethyl-phenyl)-ethanone. (2025). Benchchem.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. (2025). Benchchem.
  • Application Notes and Protocols: Bis(bromomethyl) Sulfone as a Versatile Building Block for Heterocyclic Compounds. (2025). Benchchem.
  • Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. (2025). Benchchem.
  • Selectivity of Aryl and Benzylic Bromin
  • A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. (2025). Benchchem.
  • Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxyl
  • Benzylic Bromin
  • Radical-mediated cyclization reactions leading to spiro and[6][6]-fused heterocycles. (2007). Canadian Journal of Chemistry.

  • Heterocycles in Drugs and Drug Discovery. (2021).
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. (2025). Benchchem.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Methods of Reactivity Umpolung.
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromin
  • 4: Radical Reactions. (2023). Chemistry LibreTexts.
  • Heterocycles in Medicinal Chemistry. (2020). PMC.
  • Heterocyclic Compounds. MSU chemistry.
  • Modern advances in heterocyclic chemistry in drug discovery. (2018). RSC Publishing.
  • 24.9: Heterocyclic Amines. (2024). Chemistry LibreTexts.

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Exploratory

Strategic Utilization of 4-(Bromomethyl)-5-methylisoxazole in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Chemical Architecture & Mechanistic Rationale In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Chemical Architecture & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on highly reactive, structurally privileged building blocks. 4-(Bromomethyl)-5-methylisoxazole (CAS: 912670-11-2) has emerged as a premier electrophilic hub for the introduction of the isoxazole moiety into novel drug candidates[1].

Structural Advantages

The isoxazole ring is a classic bioisostere for amides, esters, and phenols, frequently utilized to improve the metabolic stability and pharmacokinetic profile of a drug. According to its physicochemical profile, 4-(Bromomethyl)-5-methylisoxazole possesses a LogP of approximately 1.88, zero hydrogen bond donors, and two hydrogen bond acceptors (the nitrogen and oxygen atoms of the ring)[1]. This places it perfectly within the "Rule of 3" for Fragment-Based Drug Discovery (FBDD), ensuring that its incorporation enhances target binding without disproportionately inflating the lipophilicity of the final molecule.

Electrophilic Activation

The 4-position of the isoxazole ring is electronically distinct. While the ring itself is electron-withdrawing, the bromomethyl group at the 4-position acts as a highly activated benzylic-type electrophile. The adjacent aromatic system stabilizes the


 transition state, making the carbon-bromine bond exceptionally susceptible to nucleophilic attack. Furthermore, the 5-methyl group provides critical steric shielding, preventing unwanted side reactions at the 5-position and directing nucleophiles exclusively to the bromomethyl carbon.

Divergent Synthetic Workflows

The true utility of 4-(Bromomethyl)-5-methylisoxazole lies in its capacity for divergent synthesis. By varying the nucleophile, researchers can rapidly generate libraries of N-alkylated, S-alkylated, cyanated, or azidated derivatives[2].

Workflow SM 4-(Bromomethyl)-5-methylisoxazole (CAS: 912670-11-2) N_Alk N-Alkylation (Amine Nucleophiles) SM->N_Alk K2CO3, DMF, 25°C S_Alk S-Alkylation (Thiol Nucleophiles) SM->S_Alk Et3N, DCM, 0°C C_Alk Cyanation (NaCN / KCN) SM->C_Alk DMSO, 80°C Azide Azidation (NaN3 / Flow Chem) SM->Azide scCO2 Flow, 40°C

Caption: Divergent SN2 synthetic workflows utilizing 4-(Bromomethyl)-5-methylisoxazole as an electrophile.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality.

Protocol A: Safe Azidation via Continuous-Flow scCO₂ Platform

Organic azides are highly energetic and pose severe explosion hazards upon isolation. To safely utilize the bromomethyl isoxazole in click chemistry (e.g., CuAAC reactions to form triazoles), a continuous-flow supercritical CO₂ (


) platform is highly recommended[3].

Step-by-Step Methodology:

  • Preparation of Reagent Stream: Dissolve 4-(Bromomethyl)-5-methylisoxazole (200 mM) in anhydrous acetonitrile (ACN)[3].

  • Flow Reactor Setup: Pack a fixed-bed reactor with a polymer-supported azide reagent. Causality: The polymeric support immobilizes the azide, preventing the accumulation of hazardous salts in the pumps and allowing for easy in-line filtration[3].

  • Injection: Inject the reagent stream into the

    
     carrier flow (0.5 mL/min) at 40 °C. Causality:
    
    
    
    acts as a non-flammable, tunable, and highly diffusive solvent that accelerates mass transfer within the packed bed[3].
  • In-Situ Consumption (Self-Validation): Rather than isolating the resulting 4-(azidomethyl)-5-methylisoxazole, route the reactor effluent directly into a secondary loop containing an alkyne and a copper catalyst (e.g., 0.5 mol % CuI) to immediately yield the stable triazole product[3].

  • Workup: Depressurize the system to vent the

    
    . The product precipitates cleanly from the residual ACN.
    
Protocol B: Cyanation to 2-(5-Methylisoxazol-4-yl)acetonitrile

Acetonitrile derivatives of isoxazoles are critical precursors for synthesizing complex heterocycles and peptidomimetics[2].

Step-by-Step Methodology:

  • Reaction Initiation: To a round-bottom flask, add 4-(Bromomethyl)-5-methylisoxazole (1.0 eq) and dissolve in anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration)[4].

  • Nucleophile Addition: Add Sodium Cyanide (NaCN) (1.1 eq) in a single portion. Causality: DMSO is a polar aprotic solvent. It selectively solvates the

    
     cation, leaving the 
    
    
    
    anion "naked" and highly nucleophilic. This drastically lowers the activation energy for the
    
    
    displacement of the bulky bromide leaving group[4].
  • Heating & Monitoring: Heat the mixture to 80 °C for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material validates reaction completion[4].

  • Quench & Extraction: Cool to room temperature and pour the mixture into a 5x volume of ice water. Extract with Ethyl Acetate (3 x 20 mL). Causality: The massive aqueous dilution forces the organic product out of the DMSO phase, driving it into the EtOAc layer and preventing DMSO carryover[4].

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography[4].
    

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes for various


 functionalizations of 4-(Bromomethyl)-5-methylisoxazole, providing a benchmark for process chemists.
Reaction TypeNucleophileSolvent / BaseTemp (°C)Time (h)Typical Yield (%)Optimal Purification
N-Alkylation Primary/Secondary AmineDMF /

25 - 504 - 1275 - 90Silica Gel Chromatography
Cyanation NaCNDMSO / None802 - 480 - 85Liquid-Liquid Extraction
Azidation Polymer-supported


+ ACN
40Continuous>90In-line Filtration / Flow
S-Alkylation Aryl/Alkyl ThiolDCM /

0 - 251 - 385 - 95Recrystallization

Pharmacological Impact & Target Engagement

Derivatives of 4-(Bromomethyl)-5-methylisoxazole are heavily utilized in the development of drugs targeting neurological disorders, inflammatory pathways, and oncology[5]. The isoxazole ring is not merely a structural spacer; it actively participates in target engagement.

Mechanism of Action

When an isoxazole-containing ligand enters a target binding site (such as the ATP-binding hinge region of a kinase or the active site of a cyclooxygenase enzyme), the rigid, planar geometry of the ring minimizes the entropic penalty of binding. The nitrogen and oxygen atoms act as potent hydrogen bond acceptors, forming critical interactions with backbone amides of the target protein[1].

Pathway Drug Isoxazole-Based Ligand Target Target Protein (e.g., Kinase Hinge) Drug->Target H-Bonding (N/O) Inhibition Competitive Inhibition Target->Inhibition Active Site Blockade Effect Therapeutic Efficacy (Neurological/Oncology) Inhibition->Effect Pathway Modulation

Caption: Pharmacological signaling blockade via isoxazole-mediated competitive target inhibition.

Conclusion

4-(Bromomethyl)-5-methylisoxazole is a highly versatile, structurally privileged building block that bridges the gap between synthetic feasibility and pharmacological efficacy. By understanding the causal mechanisms behind its reactivity—specifically its propensity for rapid


 displacement under polar aprotic or continuous-flow conditions—drug development professionals can efficiently integrate this moiety into novel therapeutic pipelines.

References

  • Organic Process Research & Development (ACS Publications). Continuous-Flow Supercritical CO2 Platform for In-Situ Synthesis and Purification of Small Molecules for Drug Discovery. Retrieved from:[Link]

  • ResearchGate. A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of Amines via SN2 Pathways

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the direct SN2 alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the direct SN2 alkylation of amines.

Introduction & Mechanistic Insights

The direct N-alkylation of primary and secondary amines with alkyl halides (or pseudohalides like sulfonates) is a foundational transformation in medicinal chemistry. However, despite its apparent simplicity, the reaction is notoriously difficult to control.

The "Runaway Train" of Polyalkylation

When an amine undergoes an SN2 reaction with an alkyl halide, the resulting product is a more substituted amine. Because alkyl groups are electron-donating via inductive effects, the newly formed secondary or tertiary amine is more electron-rich—and consequently a stronger nucleophile—than the starting material. This thermodynamic reality triggers a cascade of sequential alkylations, often terminating only when the sterically hindered quaternary ammonium salt is formed. This phenomenon is widely recognized in synthetic chemistry as the[1].

Because of these challenges, direct N-alkylation often suffers from poor selectivity, yielding complex mixtures of secondary amines, tertiary amines, and ammonium salts that require tedious chromatographic separations[2]. To achieve precision mono-alkylation, chemists must rigorously manipulate reaction kinetics through solvent selection, steric control, and stoichiometric ratios.

Reaction Kinetics & Thermodynamics (The "Why")

Solvent Selection: The "Solvent Cage" Effect

The choice of solvent dictates the energy of the nucleophile's Highest Occupied Molecular Orbital (HOMO).

  • Protic Solvents (e.g., Methanol, Water): These solvents form strong hydrogen bonds with the lone pair of the amine, creating a thermodynamic "solvent cage." The nucleophile must shed this cage before attacking the electrophile, which significantly increases the activation energy (

    
    ) and slows the SN2 rate[3].
    
  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) dissolve the reagents but cannot hydrogen-bond to the amine. This leaves the amine as a "naked," highly reactive nucleophile, drastically accelerating the SN2 displacement.

Base Selection: Acid Scavenging

The SN2 displacement of a halide generates one equivalent of strong acid (e.g., HCl, HBr). If left unneutralized, this acid will rapidly protonate the remaining unreacted starting amine, converting it into a non-nucleophilic ammonium salt. A non-nucleophilic base must be added to act as an [4].

Optimization Parameters

To provide a clear matrix for reaction design, the quantitative and qualitative effects of various reaction parameters are summarized below.

Optimization ParameterConditionEffect on SN2 Reaction KineticsPolyalkylation Risk
Solvent Protic (e.g., EtOH, MeOH)Slower rate due to H-bond "solvent cage"Low to Moderate
Solvent Polar Aprotic (e.g., DMF, MeCN)Faster rate (unsolvated nucleophile)High
Base Inorganic Heterogeneous (K₂CO₃)Efficiently scavenges HX without competingModerate
Base Organic Homogeneous (DIPEA)Soluble, sterically hindered acid scavengerModerate
Stoichiometry Excess Amine (5–10 eq)Statistically favors mono-alkylationLow (but hard to purify)
Stoichiometry Excess Alkyl Halide (>3 eq)Drives reaction to exhaustive alkylationVery High (Quaternary Salts)

Strategic Workflow

The following decision tree illustrates the logical progression for setting up an SN2 amine alkylation while mitigating the risk of elimination (E2) and polyalkylation.

G N1 Primary/Secondary Amine (Nucleophile) N2 Assess Electrophile Steric Hindrance N1->N2 N3 Primary/Methyl Halide (Optimal for SN2) N2->N3 Low Sterics N4 Tertiary Halide (E2 Elimination Risk) N2->N4 High Sterics N5 Select Polar Aprotic Solvent (e.g., DMF, MeCN) N3->N5 N6 Add Non-Nucleophilic Base (e.g., K2CO3, DIPEA) N5->N6 N7 Monitor via LCMS/TLC (Check Over-alkylation) N6->N7 N7->N7 Incomplete N8 Acid-Base Workup & Purification N7->N8 Complete

Caption: Workflow for optimizing amine SN2 alkylation and mitigating polyalkylation risks.

Experimental Protocol: Controlled Mono-Alkylation of a Secondary Amine

This protocol is designed as a self-validating system . The intrinsic physical chemistry of the workup (acid-base phase switching) provides immediate feedback on the success of the SN2 transformation.

Materials Required
  • Secondary Amine (1.0 equiv, limiting reagent)

  • Primary Alkyl Halide (1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to amine)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolve the secondary amine (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Add finely milled, anhydrous K₂CO₃ (2.0 eq). Causality: Using a heterogeneous inorganic base prevents the formation of soluble nucleophilic species that might compete with the amine, while efficiently acting as an [4].

Step 2: Electrophile Addition and Thermal Control 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add the primary alkyl halide (1.05 eq) dropwise over 10 minutes. Causality: Dropwise addition ensures the steady-state concentration of the electrophile remains low. This statistically favors the reaction of the electrophile with the highly abundant starting amine rather than the newly formed (and more nucleophilic) tertiary amine product, suppressing the "runaway train" effect[1]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction via LCMS. The appearance of a mass corresponding to


 of the desired tertiary amine indicates progress.
8. Critical Stop-Condition: If the mass corresponding to the quaternary ammonium salt 

begins to appear, immediately cool the reaction to 0 °C to halt overalkylation.

Step 4: Self-Validating Acid-Base Workup 9. Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX). 10. Concentrate the filtrate under reduced pressure. 11. Phase Switch 1 (Protonation): Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 1M aqueous HCl. Validation: The tertiary amine product protonates and migrates to the aqueous layer. Unreacted alkyl halide and neutral organic impurities remain in the EtOAc layer. Discard the organic layer. 12. Phase Switch 2 (Deprotonation): Cool the aqueous layer and slowly basify to pH 10–12 using 2M aqueous NaOH. Extract three times with Dichloromethane (DCM). Validation: The product is deprotonated back to its neutral free-base form and migrates into the DCM layer. 13. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude tertiary amine.

Step 5: Purification 14. If necessary, purify the crude product via flash column chromatography on silica gel using a gradient of DCM and Methanol (with 1% aqueous NH₄OH to prevent peak tailing of the basic amine).

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at:[Link]

  • Chemical Reviews (ACS Publications). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Available at:[Link]

  • Chemistry LibreTexts. Characteristics of the SN2 Reaction. Available at:[Link]

Sources

Application

The Strategic Utility of 4-(Bromomethyl)-5-methylisoxazole in Modern Pharmaceutical Development: Application Notes and Protocols

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[4] The isoxazole moiety is present in a range of FDA-approved drugs, demonstrating its versatility across various therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.[2]

Within the diverse family of isoxazole-based building blocks, 4-(bromomethyl)-5-methylisoxazole stands out as a particularly valuable reagent for drug discovery and development. The strategic placement of a reactive bromomethyl group at the 4-position of the stable 5-methylisoxazole core provides a versatile handle for the covalent attachment of this scaffold to a wide array of molecular frameworks. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

This technical guide provides an in-depth exploration of the synthesis and application of 4-(bromomethyl)-5-methylisoxazole in pharmaceutical development. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to leverage the full potential of this versatile building block.

Core Attributes of 4-(Bromomethyl)-5-methylisoxazole

The utility of 4-(bromomethyl)-5-methylisoxazole in drug discovery is rooted in several key attributes:

  • Tunable Reactivity: The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of heteroatomic nucleophiles, including amines, phenols, thiols, and indoles. This allows for the facile introduction of the 5-methylisoxazole moiety into diverse molecular architectures.

  • Structural Rigidity: The isoxazole ring provides a rigid and planar scaffold, which can help to pre-organize the conformation of a drug molecule, leading to higher binding affinity and selectivity for its biological target.

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating key interactions with biological targets such as enzymes and receptors.

Synthesis of 4-(Bromomethyl)-5-methylisoxazole: A Two-Step Protocol

The synthesis of 4-(bromomethyl)-5-methylisoxazole is typically achieved through a two-step sequence starting from the commercially available 5-methylisoxazole-4-carboxylic acid. The process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Step 1: Synthesis of (5-methylisoxazol-4-yl)methanol

The initial step involves the reduction of 5-methylisoxazole-4-carboxylic acid to (5-methylisoxazol-4-yl)methanol. While various reducing agents can be employed, lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) is a common and effective choice.

Synthesis_of_Alcohol start 5-Methylisoxazole-4-carboxylic acid product (5-methylisoxazol-4-yl)methanol start->product Reduction reagent 1. LiAlH₄, THF 2. H₂O quench

Caption: Synthesis of the alcohol intermediate.

Experimental Protocol: Synthesis of (5-methylisoxazol-4-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 5-methylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (5-methylisoxazol-4-yl)methanol, which can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(Bromomethyl)-5-methylisoxazole

The final step is the conversion of the alcohol to the desired bromomethyl derivative. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in combination with triphenylphosphine (PPh₃) (an Appel reaction). The use of PBr₃ is often preferred for its simplicity and high yield.[5]

Synthesis_of_Bromide start (5-methylisoxazol-4-yl)methanol product 4-(Bromomethyl)-5-methylisoxazole start->product Bromination reagent PBr₃, CH₂Cl₂

Caption: Bromination to yield the final product.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-5-methylisoxazole

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (5-methylisoxazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Brominating Agent: Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice-water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to afford 4-(bromomethyl)-5-methylisoxazole, which can be used directly or further purified by chromatography if necessary.

ParameterValue
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Purity (typical) >95%
Storage Store at 2-8 °C under an inert atmosphere

Table 1: Physicochemical Properties of 4-(Bromomethyl)-5-methylisoxazole

Application in Pharmaceutical Development: A Versatile Alkylating Agent

The primary application of 4-(bromomethyl)-5-methylisoxazole in pharmaceutical development is as a versatile alkylating agent for the introduction of the 5-methylisoxazol-4-ylmethyl moiety into drug candidates. This is typically achieved through nucleophilic substitution reactions with various heteroatomic nucleophiles.

General Principles of Alkylation Reactions

The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The choice of base and solvent is crucial for the success of these reactions and depends on the nature of the nucleophile.

  • N-Alkylation: Primary and secondary amines, as well as nitrogen-containing heterocycles like indoles and imidazoles, are excellent nucleophiles for this reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[6][7]

  • O-Alkylation: Phenols are readily alkylated in the presence of a base like K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

  • S-Alkylation: Thiols are excellent nucleophiles and can be alkylated under similar conditions to phenols, often with even greater efficiency.

Alkylation_Workflow start 4-(Bromomethyl)-5-methylisoxazole product Alkylated Product start->product nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product base Base (e.g., K₂CO₃)

Sources

Method

Application Note: De Novo Synthesis and Functionalization of AMPA Receptor Agonists via Isoxazole Intermediates

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of highly selective agonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of modern neuropharmacology. AMPA receptors mediate fast synaptic transmission in the central nervous system, and their selective modulation is critical for investigating synaptic plasticity, learning, and memory pathways [1].

At the structural heart of AMPA and its synthetic analogues (such as ATPA and 2-Py-AMPA) lies the 3-hydroxyisoxazole core . As a Senior Application Scientist, I emphasize that this heterocycle is not merely a structural scaffold; it acts as a rigid, metabolically stable bioisostere for the distal carboxylate group of endogenous glutamate.

The primary synthetic challenge in developing these agonists lies in the regioselective construction of the isoxazole ring and the subsequent stereochemical control at the α-carbon of the propionic acid side chain[1]. The foundational laboratory synthesis relies on the cyclization of a suitably substituted acrylic acid or 1,3-dicarbonyl derivative with hydroxylamine [1].

Causality in Synthetic Design

The [3+2] dipolar cycloaddition inherent to isoxazole formation is notoriously prone to side reactions, including the formation of isomeric oximes and unwanted N-alkylation. To force the reaction down the desired mechanistic pathway (selective O-attack followed by ring closure), the thermodynamic and kinetic environment must be strictly controlled. Maintaining a neutral to slightly acidic pH (6.5–7.0) and a strict thermal window (0–20 °C) is non-negotiable for maximizing the yield of the target 4-substituted isoxazole scaffold [1].

Synthetic Workflow Visualization

The following diagram maps the critical path from raw precursors to the isolated AMPA receptor agonist, highlighting the functional milestones of the synthesis.

SyntheticWorkflow Start Acrylic Acid / 1,3-Dicarbonyl Precursor + Hydroxylamine HCl Cyclization [3+2] Cycloaddition (pH 6.5-7.0, 0-20°C) Start->Cyclization Nucleophilic Attack Intermediate 4-Substituted Isoxazole Intermediate Cyclization->Intermediate Ring Closure Amination Stereoselective α-Amination & Mild Deprotection Intermediate->Amination Functionalization Product (S)-AMPA / Heteroaryl Analogues (Target Agonist) Amination->Product Isolation

Caption: Synthetic workflow for AMPA receptor agonists from isoxazole intermediates.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes built-in checkpoints to ensure the chemical integrity of the intermediates before proceeding.

Protocol A: Regioselective Synthesis of the 3-Hydroxyisoxazole Core

Objective: Construct the functionalized isoxazole ring while suppressing off-target cyclization.

  • Precursor Preparation: Dissolve the chosen acrylic acid derivative (e.g., 2-(1-methoxyethylidene)-3-oxoglutarate) in a polar aprotic solvent (such as THF) under an inert argon atmosphere.

  • Hydroxylamine Activation: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal volume of deionized water.

  • Critical pH Adjustment: Carefully adjust the aqueous hydroxylamine solution to pH 6.5–7.0 using 1M NaOH.

    • Causality: This specific pH window ensures the hydroxylamine nitrogen is sufficiently nucleophilic for the initial attack, while promoting selective O-nitrosation over N-alkylation [1].

  • Thermal Control & Addition: Cool both solutions to 0–5 °C. Add the aqueous hydroxylamine dropwise to the precursor solution over 45 minutes. Maintain the internal temperature strictly below 20 °C.

    • Causality: Exceeding 20 °C increases the kinetic energy of the system, leading to the formation of undesired structural isomers and reducing the yield of the target scaffold [1].

  • Cyclization & Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Acidify mildly (pH ~4) to precipitate the 4-substituted isoxazole intermediate. Filter, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Checkpoint: Confirm the presence of the isoxazole ring via ¹³C NMR (look for characteristic shifts at ~170 ppm for C3 and ~160 ppm for C5) before proceeding to amination.

Protocol B: Asymmetric Amination and Deprotection

Objective: Introduce the α-amino group to the C4 propionic acid side chain and isolate the active agonist.

  • Side-Chain Activation: Convert the C4-substituent of the isoxazole intermediate into a reactive electrophile (e.g., via bromination of a precursor side chain).

  • Stereoselective Amination: React the intermediate with a chiral ammonia equivalent (or utilize enzymatic resolution post-racemic amination) to establish the (S)-configuration at the α-carbon, which is required for biological activity.

  • Controlled Deprotection: Remove protecting groups using mild, controlled acidic hydrolysis.

    • Causality: The 3-hydroxyisoxazole core is sensitive to extreme conditions and will decompose rather than melt at high temperatures (240–248 °C). It may also degrade under strongly acidic or basic conditions [1]. Therefore, harsh refluxing in concentrated strong acids must be avoided.

  • Purification: Purify the crude product via ion-exchange chromatography. Lyophilize to obtain the final AMPA analogue as a hygroscopic powder. Store immediately at 2–8 °C under an inert atmosphere [1].

Structure-Activity Relationship (SAR) & Pharmacological Data

The substitution pattern on the isoxazole ring dictates the pharmacological profile of the resulting compound. While the C3-hydroxyl and C4-propionic acid groups are essential for anchoring the molecule to the receptor binding pocket, modifications at the C5 position drastically alter binding affinity and agonist efficacy [2].

Quantitative Structure-Activity Relationship (QSAR) analyses reveal a positive correlation between receptor affinity and the electrostatic potential near the nitrogen atom at the "ortho" position of heterocyclic C5-substituents [3]. Introducing heteroaryl groups containing a heteroatom in the 2-position (e.g., 2-pyridyl or pyrazinyl) yields highly potent AMPA receptor agonists [2].

Table 1: Pharmacological Profiling of C5-Substituted AMPA Analogues
Compound NameSubstitution at C5IC₅₀ (µM) [Binding Affinity]EC₅₀ (µM) [Receptor Activation]Receptor Effect
AMPA Methyl0.0403.5Full Agonist
2-Py-AMPA 2-Pyridyl0.577.4Potent Agonist
Pyrazinyl-AMPA Pyrazinyl1.2N/AModerate Agonist
2-OH-Phenyl-AMPA 2-Hydroxyphenyl45.0324.0Very Weak Agonist
APPA Phenyl>100.0>100.0Inactive

Data synthesized from in vitro radioligand binding and electrophysiological rat cortical slice models [2].

SAR Logic Visualization

SARLogic Core 3-Hydroxyisoxazole Core (Glutamate Bioisostere) Affinity AMPA Receptor Binding Affinity Core->Affinity H-Bonding Sub5 C5 Substituent (Methyl / Heteroaryl) Efficacy Ion Channel Activation (Efficacy) Sub5->Efficacy Steric/Electrostatic Fit Sub4 C4 α-Amino Acid Chain (Receptor Anchoring) Sub4->Affinity Salt Bridges Affinity->Efficacy Conformational Change

Caption: Structure-Activity Relationship (SAR) mapping of the isoxazole core to AMPA receptor activation.

References

  • AMPA - Grokipedia: Key Synthetic Challenges. Grokipedia.
  • Structural determinants for AMPA agonist activity of aryl or heteroaryl substituted AMPA analogues. Synthesis and pharmacology. National Institutes of Health (NIH).
  • Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. National Institutes of Health (NIH).
Application

Creating isoxazole-annulated ring systems for natural product synthesis

Application Note: Engineering Isoxazole-Annulated Ring Systems via Intramolecular Nitrile Oxide Cycloaddition (INOC) Executive Overview The construction of complex, polycyclic architectures is a cornerstone of natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Isoxazole-Annulated Ring Systems via Intramolecular Nitrile Oxide Cycloaddition (INOC)

Executive Overview

The construction of complex, polycyclic architectures is a cornerstone of natural product synthesis and drug discovery. Isoxazole and isoxazoline-annulated ring systems are highly valued, serving both as robust, heteroatom-rich pharmacophores and as strategic "masked" functional groups (e.g.,


-hydroxy ketones or 1,3-diketones) [1]. The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a premier [3+2] cycloaddition methodology that enables the simultaneous formation of a carbocycle and a heterocyclic ring from an acyclic precursor, offering unparalleled regio- and stereocontrol.

Mechanistic Insights & Causality (E-E-A-T)

The success of the INOC strategy relies entirely on the controlled generation of the highly reactive nitrile oxide intermediate. Nitrile oxides are notoriously unstable and prone to rapid intermolecular dimerization, forming inactive furoxans.

  • Causality of Reagent Selection: To mitigate dimerization, direct and harsh oxidants (such as hypervalent iodine or bleach) are often avoided. Instead, a stepwise, self-regulating protocol is employed. The aldoxime precursor is first chlorinated using N-chlorosuccinimide (NCS) to form a stable hydroximoyl chloride. The subsequent slow addition of a mild base (triethylamine) facilitates the

    
    -elimination of HCl, generating the nitrile oxide in situ at a very low steady-state concentration. This kinetic control heavily biases the reaction toward the desired intramolecular [3+2] cycloaddition with the tethered dipolarophile (alkene or alkyne) rather than intermolecular side reactions [2].
    
  • Stereochemical Causality: The stereochemical outcome of the INOC is dictated by the conformational constraints of the tether connecting the dipole and dipolarophile. For medium-to-large rings, the transition state adopts a well-defined chair-like or boat-like geometry. This allows the pre-existing stereocenters on the tether to dictate the facial selectivity of the cycloaddition, enabling remote stereoinduction—a critical feature utilized in the total synthesis of complex macrolides like (–)-11

    
    -hydroxycurvularin [2, 3].
    

Workflow Visualization

INOC_Workflow A Aldehyde Precursor (Tethered Alkene/Alkyne) B Aldoxime Formation (NH2OH·HCl, NaOAc) A->B Step 1: Condensation C Hydroximoyl Chloride (NCS, DMF) B->C Step 2a: Halogenation D Transient Nitrile Oxide (Et3N, CH2Cl2) C->D Step 2b: α-Elimination (-HCl) E Isoxazole-Annulated Target Scaffold D->E Step 3: [3+2] INOC (Spontaneous) F Masked Aldol Motif (β-Hydroxy Ketone) E->F Step 4: Reductive Cleavage (Optional)

Logical workflow of the INOC strategy for synthesizing isoxazole-annulated natural products.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure the self-validation of each synthetic step.

Protocol A: Synthesis of the Aldoxime Precursor
  • Reaction Setup: Dissolve the tethered aldehyde precursor (1.0 equiv) in anhydrous methanol (0.2 M).

  • Condensation: Add hydroxylamine hydrochloride (NH

    
    OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 1.5 equiv). Stir the suspension at room temperature for 2–4 hours.
    
  • Workup: Concentrate the mixture under reduced pressure, partition between ethyl acetate and water, and wash the organic layer with brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Self-Validation Checkpoint:

    • TLC: Confirm the disappearance of the UV-active aldehyde spot.

    • 
      H NMR:  Verify the complete disappearance of the sharp aldehyde proton singlet (
      
      
      
      9.5–10.0 ppm). Confirm the appearance of the oxime CH=N proton (
      
      
      7.5–8.2 ppm) and the broad N-OH peak (
      
      
      8.5–9.0 ppm).
Protocol B: Intramolecular Nitrile Oxide Cycloaddition (INOC)
  • Halogenation: Dissolve the aldoxime (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise. Stir for 2 hours to form the hydroximoyl chloride.

  • Solvent Exchange: Extract the intermediate into CH

    
    Cl
    
    
    
    and wash extensively with water to remove all traces of DMF. Dry the organic layer.
  • High-Dilution Cycloaddition: Dilute the CH

    
    Cl
    
    
    
    solution to 0.01 M or lower (critical to prevent intermolecular dimerization).
  • 
    -Elimination:  Using a syringe pump, add triethylamine (Et
    
    
    
    N, 1.5 equiv) dissolved in CH
    
    
    Cl
    
    
    dropwise over 1–2 hours at room temperature. Stir for an additional 12 hours.
  • Self-Validation Checkpoint:

    • 
      H NMR:  Confirm the complete disappearance of the terminal/internal alkene or alkyne protons. For isoxazolines, look for the emergence of characteristic diastereotopic protons at the 4- and 5-positions of the new heterocycle (multiplets between 2.5–4.5 ppm).
      
    • HRMS: Confirm the exact mass corresponding to the cyclized product[M - HCl].

Protocol C: Reductive Cleavage to Masked Aldol (Optional)

Note: This step is utilized when the isoxazole ring is intended as a masked


-hydroxy ketone for macrolide synthesis[1, 2].
  • Reaction Setup: Dissolve the isoxazoline-annulated product in a 15:1 mixture of acetonitrile and water.

  • Cleavage: Add molybdenum hexacarbonyl (Mo(CO)

    
    , 1.5 equiv). Heat the mixture to reflux for 4 hours.
    
  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the cleavage of the N-O bond by the appearance of a strong ketone carbonyl stretch (

      
      1710 cm
      
      
      
      ) and a broad hydroxyl stretch (
      
      
      3300 cm
      
      
      ).

Quantitative Reaction Parameters

The efficiency and stereoselectivity of the INOC reaction are highly dependent on the length of the tether connecting the reacting moieties.

Table 1: Influence of Tether Length and Dipolarophile on INOC Outcomes

Tether LengthDipolarophileDominant Transition StateTypical YieldDiastereomeric Ratio (dr)Primary Application in Synthesis
3 atoms AlkeneEnvelope85–95%>95:5Bicyclic fused systems (e.g., 5,5-fused alkaloids)
4 atoms AlkyneChair-like75–88%N/A (Planar)6,5-fused heteroaromatics and steroids
5+ atoms AlkeneChair / Boat50–70%Substrate DependentMacrolides, remote stereoinduction

References

  • Title: Recent advances in the application of the isoxazoline route to aldols in the synthesis of natural products Source: Natural Product Reports (RSC Publishing), 2025, 42, 876-910. URL: [Link]

  • Title: Remote Stereoinductive Intramolecular Nitrile Oxide Cycloaddition: Asymmetric Total Synthesis and Structure Revision of (−)-11

    
    -Hydroxycurvularin
    Source: The Journal of Organic Chemistry, 2016, 81(6), 2612–2617.
    URL: [Link]
    
  • Title: Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis Source: Molecules (MDPI), 2017, 22(7), 1072. URL: [Link]

Method

Protocol for the purification of brominated compounds by recrystallization

Application Note: Advanced Purification of Brominated Compounds via Recrystallization Mechanistic Principles: The Physics of Brominated Frameworks Bromination is a highly versatile transformation in organic synthesis, ge...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Brominated Compounds via Recrystallization

Mechanistic Principles: The Physics of Brominated Frameworks

Bromination is a highly versatile transformation in organic synthesis, generating critical intermediates for active pharmaceutical ingredients (APIs) and advanced materials[1]. However, the purification of brominated compounds via recrystallization presents unique thermodynamic challenges. Bromine atoms introduce significant steric bulk and polarizability, fundamentally altering the crystal lattice energy of the parent molecule.

The key to mastering the recrystallization of brominated species lies in understanding the Halogen Bond (XB) . Halogen bonding occurs when a net attractive interaction forms between the electrophilic region (the σ-hole) of the bromine atom and a nucleophilic region (e.g., a lone pair or π-system) of another molecule[2]. Because these interactions are highly directional and competitively strong, the choice of recrystallization solvent is not merely a function of polarity; it is an exercise in managing non-covalent interactions. A solvent that strongly hydrogen-bonds may disrupt the delicate halogen-bonding network required for crystal nucleation, leading to phase separation ("oiling out") rather than crystallization[3].

Quantitative Data: Solvent Selection Matrix

A successful recrystallization solvent must dissolve the compound at elevated temperatures while rejecting it at lower temperatures, all while accommodating the polarizability of the C–Br bond.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Application ProfileMechanistic Rationale
Ethyl Acetate / Hexane 77.1 / 68.76.02 / 1.89Mono/Di-brominated aromaticsBalances the lipophilicity of bromine with polar core structures. Hexane acts as an anti-solvent to force lattice assembly[1].
Tetrahydrofuran (THF) 66.07.52Highly soluble intermediatesExcellent for initial dissolution due to high polarizability, but requires careful anti-solvent addition to induce nucleation[4].
Toluene 110.62.38Polybrominated aromaticsHigh thermal capacity allows for the dissolution of extremely stable, high-lattice-energy polybrominated crystals[5].
Methanol 64.733.0Polar brominated speciesStrong hydrogen-bond donor; can sometimes outcompete weak halogen bonds, making it a poor primary solvent but an effective anti-solvent[4].

Experimental Workflow Visualization

Workflow N1 Crude Brominated Compound N2 Solvent Selection (Halogen Bond Matrix) N1->N2 N3 Thermal Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Remove Insoluble Matter) N3->N4 N5 Controlled Cooling (Thermodynamic Nucleation) N4->N5 N6 Crystal Growth (Directional XB Assembly) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Purified Brominated Product N7->N8

Workflow for the recrystallization of brominated organic compounds.

Step-by-Step Methodologies

Protocol A: Dual-Solvent Recrystallization (Gradient Polarity)

Target: Mono- and di-brominated compounds (e.g., benzylic bromides, brominated imidazoles). Causality: Over-bromination is a common side reaction, yielding di- or tri-brominated impurities that share similar solubility profiles to the target[3]. A dual-solvent system leverages the slight lipophilic differences between mono- and poly-brominated species.

  • Thermal Dissolution: Suspend the crude brominated mixture in a minimal volume of the primary solvent (e.g., Ethyl Acetate) and heat to near boiling (approx. 70°C) until complete dissolution is achieved[1].

  • Anti-Solvent Titration: Slowly add the non-polar anti-solvent (e.g., Hexane) dropwise to the hot solution until a faint, persistent turbidity is observed. Causality: This turbidity is the self-validating indicator that the saturation point of the halogen-bonded network has been reached.

  • Clarification: Add 1-2 drops of hot primary solvent to just clear the turbidity, establishing a perfectly saturated thermodynamic system.

  • Nucleation & Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Rapid cooling forces kinetic precipitation, which traps dibrominated impurities within the crystal lattice. Slow cooling allows thermodynamic control, favoring the pure mono-brominated lattice[1].

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold anti-solvent to remove surface-adhered impurities.

Protocol B: Pressure-Assisted Recrystallization

Target: Polybrominated aromatics (e.g., decabromodiphenyl ether) contaminated with elemental bromine or hydrogen bromide (HBr). Causality: Highly brominated compounds possess immense lattice energies and are practically insoluble in standard solvents at atmospheric pressure. Furthermore, trapped HBr can catalyze degradation.

  • Reactor Loading: Place the crude polybrominated aromatic compound into a pressure-rated crystallization vessel.

  • Solvent and Base Addition: Add a high-boiling solvent (e.g., Toluene or 1,2-dichloroethane). Crucially, add a mild base (e.g., pyridine, sodium carbonate, or triethylamine) to the mixture. Causality: The base neutralizes contaminating HBr and free bromine, preventing them from co-crystallizing or degrading the product[5].

  • Pressurized Heating: Seal the vessel and heat to a temperature above the atmospheric boiling point of the solvent. The increased vapor pressure forces the highly stable brominated lattice to dissociate into the solvent[5].

  • Controlled Depressurization & Cooling: Slowly reduce the temperature and pressure to induce nucleation. The neutralized impurities remain highly soluble in the solvent phase, yielding ultra-pure polybrominated crystals[5].

Self-Validating Systems & Quality Control

A robust experimental protocol must validate itself in real-time. The physical behavior of brominated compounds during cooling provides direct feedback on the purity and thermodynamic state of the system:

  • Oiling Out vs. Crystallization: If the target compound "oils out" (forms a separate liquid phase instead of discrete crystals), the system is indicating that the solution was supersaturated before cooling, or the cooling rate was too rapid, disrupting the highly directional halogen bonds[3].

    • Self-Correction: Reheat the mixture until homogeneous, add a small volume of the primary solvent to reduce concentration, and cool at a slower rate. Optionally, introduce a seed crystal to provide a pre-formed halogen-bonding template[3].

  • Melting Point Depression: The presence of regioisomers (e.g., 4-bromo vs. 5-bromo) or over-brominated species will disrupt crystal packing, leading to a broadened and depressed melting point[3]. If the melting point of the isolated solid is not sharp, the system dictates a mandatory second recrystallization to achieve API-grade purity[1].

References

  • Title: The Halogen Bond | Source: Chemical Reviews (ACS Publications) | URL: 2

  • Title: Technical Support Center: Purification of Brominated Imidazole Compounds | Source: Benchchem | URL: 3

  • Title: Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde | Source: PMC (National Institutes of Health) | URL: 1

  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation... | Source: PMC (National Institutes of Health) | URL: 4

  • Title: Purification of halogenated aromatic compounds (US4847428A) | Source: Google Patents | URL: 5

Sources

Application

Application Note: Rational Design, Synthesis, and Validation of Isoxazole-Based Anticancer Agents

Executive Summary The development of novel chemotherapeutics requires versatile molecular scaffolds capable of engaging complex biological targets while maintaining metabolic stability. The isoxazole ring—a five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutics requires versatile molecular scaffolds capable of engaging complex biological targets while maintaining metabolic stability. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged pharmacophore in oncology drug discovery[1]. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic workflows, and in vitro validation protocols necessary for developing high-efficacy isoxazole derivatives.

Pharmacological Rationale: Why Isoxazole?

The unique electronic distribution of the isoxazole core allows it to act as a highly effective bioisostere for amides, esters, and other traditional functional groups. By replacing metabolically labile bonds with an isoxazole ring, medicinal chemists can prevent rapid enzymatic degradation in vivo[1][2]. Furthermore, the heteroatoms within the ring serve as excellent hydrogen-bond acceptors, enabling strong, selective binding affinities within the hydrophobic pockets of target kinases and enzymes[2].

Mechanistic Pathways in Oncology

Isoxazole derivatives do not rely on a singular mechanism of action; rather, their structural plasticity allows them to be tuned against multiple oncogenic pathways[2][3]. The primary mechanisms include:

  • Tubulin Polymerization Inhibition: Specific 3,5-disubstituted isoxazoles competitively bind to the colchicine-binding site on tubulin. This prevents the assembly of the microtubule network required for mitosis, effectively trapping the cancer cell and inducing G2/M phase cell cycle arrest[2][3].

  • Topoisomerase II Inhibition: Halogenated isoxazole derivatives utilize hydrophobic interactions to stabilize the DNA-topoisomerase cleavage complex. This stabilization prevents DNA religation, leading to lethal double-strand breaks[1][2].

  • Apoptosis via Akt/p53 Modulation: Isoxazoles have been shown to downregulate the Akt survival pathway by inhibiting critical phosphorylation events. This removes anti-apoptotic signals, subsequently activating the p53 tumor suppressor protein to trigger programmed cell death in aggressive cell lines like MCF-7 (breast) and A375 (melanoma)[4][5].

MoA Isoxazole Isoxazole Derivative Tubulin Tubulin Polymerization Inhibition Isoxazole->Tubulin Binds Colchicine Site TopoII Topoisomerase II Inhibition Isoxazole->TopoII Hydrophobic Interaction Akt Akt Pathway Downregulation Isoxazole->Akt Inhibits Phosphorylation CellCycle G2/M Phase Arrest Tubulin->CellCycle p53 p53 Activation TopoII->p53 DNA Damage p53->CellCycle Apoptosis Apoptosis (Cancer Cell Death) p53->Apoptosis Akt->Apoptosis Removes Survival Signal CellCycle->Apoptosis

Isoxazole-mediated signaling pathways inducing cell cycle arrest and apoptosis in cancer cells.

Synthetic Architecture: The [3+2] Cycloaddition

The most robust and modular method for constructing diverse libraries of isoxazole building blocks is the 1,3-dipolar [3+2] cycloaddition between a nitrile oxide and an alkyne (dipolarophile)[6]. Because nitrile oxides are highly reactive and prone to unwanted dimerization (forming inactive furoxans), they must be generated in situ during the reaction[6][7].

Workflow Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (In Situ) Aldoxime->NitrileOxide NaOCl Oxidation Alkyne Alkyne Dipolarophile Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Intercepts Dipolarophile Purification Flash Chromatography Cycloaddition->Purification TLC Validation Screening In Vitro MTT Assay Purification->Screening Purified Isoxazole

Workflow for the in situ synthesis and high-throughput screening of isoxazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation

This protocol details the metal-free synthesis of isoxazoles, maximizing yield by carefully controlling the generation of the reactive dipole[6].

  • Reagent Preparation: Dissolve the chosen aldoxime (1.0 eq) and terminal alkyne (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for both polar and non-polar organic precursors while remaining completely inert to the mild oxidants used in the next step.

  • In Situ Generation: Cool the reaction vessel to 0°C using an ice bath. Slowly add aqueous sodium hypochlorite (NaOCl, 1.5 eq) dropwise over 30 minutes.

    • Causality: NaOCl oxidizes the aldoxime to a hydroximoyl chloride, which spontaneously dehydrohalogenates to form the nitrile oxide. The dropwise addition at 0°C ensures a low, steady concentration of the nitrile oxide, preventing its exothermic dimerization and forcing it to react exclusively with the alkyne.

  • Cycloaddition & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting aldoxime spot and the emergence of a new, UV-active spot with a distinct retention factor (

      
      ) confirms the successful formation of the isoxazole ring.
      
  • Quenching and Extraction: Quench the reaction with distilled water and extract the organic layer with DCM (3x). Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Causality: Water neutralizes any unreacted hypochlorite, while the repeated DCM extraction efficiently partitions the hydrophobic isoxazole product away from aqueous inorganic salts. Purify the crude product via flash column chromatography.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer efficacy of the synthesized isoxazole derivatives, a colorimetric MTT assay is employed to measure cellular metabolic activity[8].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HeLa, or A549) in 96-well plates at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% 
    
    
    
    atmosphere for 24 hours.
    • Causality: A 24-hour pre-incubation allows the cells to adhere to the plate bottom and re-enter the exponential growth phase, which is critical for accurately assessing the effects of anti-proliferative agents.

  • Compound Treatment: Treat the cells with varying concentrations of the purified isoxazole derivative (e.g., 1, 10, 20, 50, 100 µM) dissolved in DMSO. Ensure the final DMSO concentration in the well does not exceed 0.5%.

    • Causality: Maintaining DMSO below 0.5% ensures that the solvent itself does not induce baseline cytotoxicity, preventing false-positive cell death readings.

  • MTT Addition & Validation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Self-Validation Step: Visually inspect the wells under a light microscope. Viable cells will contain dense, intracellular purple formazan crystals. This visual check validates that the mitochondrial reductases are actively reducing the yellow tetrazolium dye, confirming assay integrity before spectrophotometric reading.

  • Solubilization and Measurement: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: DMSO completely lyses the cell membranes and solubilizes the highly hydrophobic formazan, creating a homogenous colored solution. The absorbance is directly proportional to the number of living cells, allowing for the calculation of the

      
       value.
      

Quantitative SAR Data Presentation

The structural modifications (Structure-Activity Relationship, SAR) of the isoxazole ring dictate its affinity for specific cancer cell lines. Table 1 summarizes the quantitative bioactivity of recently developed isoxazole derivatives[1][4][9].

Table 1: SAR and Cytotoxicity Profiles of Isoxazole Derivatives

Compound ScaffoldSubstituent (

)
Substituent (

)
Target Cell Line

(µM)
Primary Mechanism
3,5-Disubstituted Isoxazole 4-ChlorophenylPhenylMCF-7 (Breast)4.56 ± 2.32Topoisomerase II Inhibition
3,5-Disubstituted Isoxazole 3,4-DimethoxyphenylMethylHeLa (Cervical)0.91 ± 1.03Tubulin Polymerization Inhibition
Isoxazole-Curcumin Hybrid HydroxylMethoxyA549 (Lung)3.97 ± 0.50Apoptosis (p53 Activation)
Isoxazole-Piperazine Hybrid TrifluoromethylMethylsulfonylHep3B (Liver)5.96 ± 0.87Akt Pathway Downregulation

Conclusion

The rational design of isoxazole building blocks offers a highly modular approach to modern anticancer drug discovery. By leveraging robust synthetic methodologies like the [3+2] cycloaddition and rigorously validating biological activity through standardized assays, researchers can rapidly iterate on SAR profiles. The ability of isoxazoles to simultaneously improve metabolic stability and engage multiple oncogenic targets (e.g., Topoisomerase II, Tubulin, and Akt pathways) solidifies their status as a cornerstone scaffold in the development of next-generation chemotherapeutics.

References

  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis Source: Taylor & Francis Online URL
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI Source: MDPI URL
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem Source: Benchchem URL
  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - MDPI Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Bromomethyl)-5-methylisoxazole Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the regioselective functionalization of heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the regioselective functionalization of heterocyclic scaffolds. The synthesis of 4-(bromomethyl)-5-methylisoxazole via the Wohl-Ziegler bromination of 4,5-dimethylisoxazole is a critical transformation in drug development, particularly for synthesizing GABA_A receptor bioisosteres and targeted kinase inhibitors.

However, this reaction is notoriously plagued by poor regioselectivity, over-bromination, and product instability. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to help you maximize your isolated yield.

Mechanistic Insights: The Causality of Regioselectivity

The core challenge in this synthesis is differentiating the 4-methyl and 5-methyl groups. Mechanistically, radical bromination with N-bromosuccinimide (NBS) relies on the relative stability of the intermediate carbon-centered radicals. The 5-methyl group is adjacent to the highly electronegative oxygen atom of the isoxazole ring. This exerts a strong electron-withdrawing inductive effect, destabilizing the transient radical. Conversely, the 4-position is electronically insulated from the oxygen, making the C-H bond slightly weaker and the resulting radical more thermodynamically stable.

Consequently, the reactivity sequence for methyl-substituted isoxazoles is strictly 4-Me > 5-Me > 3-Me . Standard thermal bromination often yields a 7:3 mixture of the 4-bromomethyl and 5-bromomethyl isomers. To push this ratio closer to 9:1, we must lower the activation energy barrier using photo-initiation rather than relying solely on high-temperature thermal decomposition of the initiator.

G N1 4,5-Dimethylisoxazole (Starting Material) N2 Wohl-Ziegler Bromination (NBS, AIBN, hv) N1->N2 Initiation N3 4-Methyl Radical (Thermodynamically Favored) N2->N3 Major Pathway (Lower Temp) N4 5-Methyl Radical (Kinetically Disfavored) N2->N4 Minor Pathway (High Temp) N5 4-(Bromomethyl)- 5-methylisoxazole N3->N5 Bromine Transfer N6 5-(Bromomethyl)- 4-methylisoxazole N4->N6 Bromine Transfer

Figure 1: Radical pathway and regioselectivity in the bromination of 4,5-dimethylisoxazole.

Self-Validating Experimental Protocol

This protocol utilizes visible-light irradiation and AIBN to maintain a lower reaction temperature, thereby enhancing kinetic control and regioselectivity.

Materials:

  • 4,5-Dimethylisoxazole: 1.00 eq (Starting material)

  • N-Bromosuccinimide (NBS): 0.95 eq (Strictly recrystallized from water and dried)

  • Azobisisobutyronitrile (AIBN): 0.05 eq (Recrystallized from methanol)

  • Benzotrifluoride (BTF): Anhydrous, degassed (Solvent)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step 1): Flame-dry a round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes. Causality: Radical reactions are rapidly quenched by O₂; a strict inert atmosphere ensures the propagation chain does not prematurely terminate.

  • Reagent Mixing: Dissolve 4,5-dimethylisoxazole (1.00 eq) in anhydrous BTF to achieve a 0.2 M concentration. Add AIBN (0.05 eq).

  • Controlled Addition: Add NBS (0.95 eq) in three equal portions over 30 minutes. Causality: Sub-stoichiometric, portion-wise addition keeps the local concentration of bromine radicals low, virtually eliminating the formation of the over-brominated 4-(dibromomethyl)-5-methylisoxazole.

  • Photo-Initiated Reaction: Irradiate the flask with a 250W visible light lamp (or blue LED array) while maintaining the bath temperature at 60°C.

  • In-Process Monitoring (Self-Validation Step 2): The reaction progress is visually indicated by the conversion of dense, heavy NBS powder at the bottom of the flask to light, floating succinimide. Confirm >90% conversion via GC-MS or TLC (typically 3-4 hours).

  • Workup & Isolation: Cool the reaction to 0°C for 30 minutes to maximize succinimide precipitation. Filter rapidly through a sintered glass funnel. Wash the filter cake with cold BTF.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure, strictly keeping the water bath below 30°C to prevent thermal degradation of the benzylic bromide. Purify via a short silica plug, eluting with 9:1 Hexanes:EtOAc containing 1% Triethylamine (Et₃N) to neutralize silica acidity.

Troubleshooting & FAQs

Q: Why am I getting a high percentage of the 5-bromomethyl isomer? A: High temperatures override the kinetic preference for the 4-methyl position. If you are refluxing in carbon tetrachloride (80°C) or chlorobenzene (132°C) using only thermal AIBN initiation, the thermodynamic differentiation between the 4-Me and 5-Me radicals diminishes. Switch to photo-initiation at 60°C to restore the regioselective preference for the 4-position.

Q: How do I prevent the formation of dibrominated byproducts? A: Over-bromination is a concentration-dependent side reaction. It occurs when excess brominating agent reacts with the already formed monobrominated product. You must strictly limit NBS to 0.95 equivalents and ensure the reaction is stopped before full conversion of the starting material. It is vastly easier to separate unreacted 4,5-dimethylisoxazole than the dibrominated impurity.

Q: My reaction stalls at 50% conversion. What is going wrong? A: Radical chain reactions stall when termination steps outpace propagation. This is almost always due to wet solvent, degraded AIBN, or oxygen ingress. Ensure your solvent is dried over molecular sieves and degassed. Furthermore, AIBN has a limited shelf-life; if it hasn't been recrystallized recently, its initiation efficiency drops drastically.

Q: The product degrades during purification. How can I isolate it safely? A: 4-(Bromomethyl)-5-methylisoxazole is highly reactive. Standard aqueous workups can lead to hydrolysis, converting your product into the corresponding alcohol. Furthermore, the slightly acidic nature of standard silica gel can catalyze polymerization or decomposition. Avoid water entirely during workup (use direct filtration) and pre-treat your chromatography silica with 1% triethylamine.

Quantitative Data Summary

The following table summarizes the impact of optimizing key reaction parameters on the yield and purity of 4-(Bromomethyl)-5-methylisoxazole.

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield & Purity
Solvent Choice Dichloromethane (DCM)Benzotrifluoride (BTF)BTF promotes tighter radical pairs and safely allows higher temperatures than DCM, increasing yield by 15-20%.
Initiator / Temp Thermal AIBN (85°C)AIBN + Visible Light (60°C)Lower temperature improves 4-Me vs 5-Me regioselectivity from a 7:3 ratio to 9:1.
NBS Stoichiometry 1.10 Equivalents0.95 EquivalentsReduces dibromination from 15% to <2%, drastically simplifying purification.
Workup Method Aqueous ExtractionDirect Filtration & Cold EvaporationPrevents hydrolysis, recovering ~10% more intact product.
References
  • Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres. ResearchGate. Available at: [Link]

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49. VDOC.PUB. Available at: [Link]

Optimization

Technical Support Center: Overcoming Low Reactivity of the Bromomethyl Group

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving bromomethyl-substituted compounds. As a Senior Application Scientist, I understand that unexpected low reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving bromomethyl-substituted compounds. As a Senior Application Scientist, I understand that unexpected low reactivity can be a significant roadblock in your research and development efforts. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve these challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when working with bromomethyl groups in substitution reactions.

Q1: My substitution reaction with a bromomethyl-containing arene is extremely slow or failing completely. What are the primary factors at play?

A1: The reactivity of a bromomethyl group is fundamentally governed by its ability to participate in either a bimolecular nucleophilic substitution (Sₙ2) or a unimolecular (Sₙ1) pathway.[1][2] The benzylic position is unique because it can potentially proceed through either mechanism, and several factors can inhibit both.

  • Electronic Effects: The substituents on the aromatic ring have a profound impact. Electron-withdrawing groups (e.g., nitro, cyano, benzoyl) destabilize the transition state in both Sₙ1 and Sₙ2 reactions. In an Sₙ1 reaction, they destabilize the critical benzyl carbocation intermediate.[1] In an Sₙ2 reaction, they can increase the partial positive charge on the benzylic carbon, which might seem beneficial, but this effect is often outweighed by the destabilization of the transition state.[1] Conversely, electron-donating groups stabilize the carbocation, accelerating Sₙ1 reactions.

  • Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the reaction center.[3][4] If the bromomethyl group is flanked by bulky ortho-substituents, the nucleophile's backside attack is hindered, drastically slowing the reaction. Secondary benzylic bromides are also significantly less reactive in Sₙ2 reactions than primary ones.

  • The Nucleophile: The strength of your nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react very slowly, if at all, unless the reaction can proceed through a stable carbocation (Sₙ1 pathway).[4][5]

  • Leaving Group Ability: While bromide is a good leaving group, its departure is the rate-determining step in an Sₙ1 reaction and part of it in an Sₙ2 reaction. Factors that hinder its departure, such as poor solvent stabilization, will slow the reaction.

Below is a diagram illustrating the two primary substitution pathways at the benzylic carbon.

cluster_SN2 Sₙ2 Pathway (Bimolecular) cluster_SN1 Sₙ1 Pathway (Unimolecular) SN2_Start R-CH₂-Br + Nu⁻ SN2_TS [Nu---CH₂(R)---Br]⁻ (Pentavalent Transition State) SN2_Start->SN2_TS Concerted Backside Attack SN2_End R-CH₂-Nu + Br⁻ SN2_TS->SN2_End SN1_Start R-CH₂-Br SN1_Inter R-CH₂⁺ (Benzylic Carbocation) + Br⁻ SN1_Start->SN1_Inter Slow, Rate-Determining Step SN1_End R-CH₂-Nu SN1_Inter->SN1_End Fast Nucleophilic Attack + Nu⁻

Sₙ1 vs. Sₙ2 pathways for benzylic bromides.
Q2: How critical is my solvent choice, and how do I select the right one?

A2: Solvent selection is one of the most powerful tools for influencing the rate and mechanism of a substitution reaction.[3][6][7] The choice between a polar protic and a polar aprotic solvent can completely change the reaction's outcome.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are generally the best choice for Sₙ2 reactions.[8][9] They can dissolve ionic nucleophiles but are poor at solvating the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, leading to a significant rate increase.[10]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents excel at solvating both cations and anions. While they can stabilize the leaving group, they also form a "cage" of hydrogen bonds around the nucleophile, blunting its reactivity.[6][7] However, they are excellent for Sₙ1 reactions because they strongly stabilize the carbocation intermediate and the departing bromide ion, facilitating the rate-determining ionization step.[11]

Data Summary: Solvent Effects on Substitution Reactions

Solvent TypeExamplesEffect on Sₙ2 ReactionsEffect on Sₙ1 ReactionsRecommended For
Polar Aprotic DMF, DMSO, AcetonitrileStrongly Favors/Accelerates [6][8]DisfavorsReactions with strong, anionic nucleophiles.
Polar Protic Water, Ethanol, MethanolDisfavors/SlowsStrongly Favors/Accelerates [11]Reactions with weak nucleophiles or on substrates that form stable carbocations.
Non-Polar Toluene, HexaneVery Slow / No ReactionVery Slow / No ReactionGenerally unsuitable for ionic substitutions.
Q3: I suspect my nucleophile is the problem. How can I enhance its performance?

A3: A nucleophile's strength is a major determinant of the success of an Sₙ2 reaction.[5][6] If your reaction is sluggish, consider the following:

  • Anionic vs. Neutral: Negatively charged nucleophiles are almost always more potent than their neutral conjugate acids (e.g., RO⁻ > ROH, RS⁻ > RSH).[5] If you are using a neutral nucleophile like an alcohol or thiol, you must add a non-nucleophilic base (like sodium hydride, NaH) to deprotonate it in situ, generating the much more reactive alkoxide or thiolate.

  • Polarizability: Larger atoms hold their electrons more loosely, making them more "polarizable" and thus better nucleophiles. This is why in protic solvents, nucleophilicity increases down a group (I⁻ > Br⁻ > Cl⁻ > F⁻).[7]

Troubleshooting Workflow: Enhancing Nucleophilicity

Start Is your nucleophile neutral (e.g., R-OH, R-SH)? Yes Add a strong, non-nucleophilic base (e.g., NaH, KH) to generate the corresponding anion. Start->Yes Yes No Is the reaction still slow with an anionic nucleophile? Start->No No Yes->No Solvent Switch to a polar aprotic solvent (DMF, DMSO) to 'free' the nucleophile. No->Solvent Yes Finkelstein Consider converting R-Br to the more reactive R-I via the Finkelstein reaction. No->Finkelstein Yes

Decision tree for improving nucleophile performance.
Q4: My desired substitution product is contaminated with an elimination byproduct. How can I suppress this side reaction?

A4: This is a classic case of competition between Sₙ2 (substitution) and E2 (elimination) pathways. Elimination is favored by strong, sterically hindered bases and higher temperatures.[8][12] Since many strong nucleophiles are also strong bases, this can be a delicate balance.

Strategies to Minimize Elimination:

FactorTo Favor Substitution (Sₙ2)To Favor Elimination (E2)Rationale
Temperature Use lower temperatures.Use higher temperatures.Elimination reactions have a higher activation energy and are more favored by increased thermal energy.
Nucleophile/Base Use a strong, non-hindered nucleophile (e.g., I⁻, CN⁻, N₃⁻).Use a strong, sterically hindered base (e.g., t-BuOK).Bulky bases struggle to act as nucleophiles but can easily abstract a proton.[8]
Solvent Polar aprotic (e.g., DMF, Acetone).Less polar or protic solvents can sometimes favor elimination.The choice is highly dependent on the specific base and substrate.

Key Activation Protocols for Unreactive Bromomethyl Groups

When standard conditions fail, a more robust strategy is required. Here are two of the most effective methods to activate a stubborn bromomethyl group.

Activation Method 1: The Finkelstein Reaction

The Finkelstein reaction is a powerful technique for converting alkyl bromides (or chlorides) into the corresponding alkyl iodides.[13][14][15][16] This is highly advantageous because iodide is a much better leaving group than bromide, leading to a dramatic acceleration in the subsequent substitution step. The reaction is driven to completion by Le Châtelier's principle: sodium iodide (NaI) is soluble in acetone, while the sodium bromide (NaBr) byproduct is not and precipitates out of the solution.[15][17]

Start Ar-CH₂-Br (Low Reactivity) Reagents + NaI (soluble) in Acetone Start->Reagents Sₙ2 Halogen Exchange Product Ar-CH₂-I (High Reactivity) Reagents->Product Byproduct NaBr (precipitate)↓ Reagents->Byproduct Drives Equilibrium

The Finkelstein Reaction for activating bromides.

Experimental Protocol: Finkelstein Halogen Exchange

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve your bromomethyl compound (1.0 eq.) in anhydrous acetone (approx. 0.1-0.2 M).

  • Reagent Addition: Add sodium iodide (NaI, 1.5 - 3.0 eq.). A slight excess is used to drive the reaction.

  • Reaction: Heat the mixture to reflux (acetone boiling point is 56°C). The formation of a white precipitate (NaBr) is a visual indicator that the reaction is proceeding.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated NaBr and wash the solid with a small amount of cold acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude alkyl iodide can often be used directly in the next step without further purification. If necessary, purify by column chromatography.

Activation Method 2: Phase-Transfer Catalysis (PTC)

PTC is an invaluable technique when your nucleophile (often an inorganic salt) is insoluble in the organic solvent containing your bromomethyl compound.[18][19] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the nucleophile from the aqueous/solid phase into the organic phase where it can react.[19]

Experimental Protocol: General Procedure for PTC

  • Setup: Combine your bromomethyl compound (1.0 eq.) and a suitable organic solvent (e.g., toluene, dichloromethane) in a round-bottom flask with vigorous stirring.

  • Nucleophile Addition: Add the nucleophile (1.2-2.0 eq.), often dissolved in water or as a solid.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Reaction: Heat the biphasic mixture (typically 50-100°C) with very efficient stirring to maximize the interfacial area.

  • Monitoring: Monitor the disappearance of the starting material from the organic phase by TLC or GC/LC-MS.

  • Work-up: Cool the mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

By systematically evaluating the factors of substrate, solvent, and nucleophile, and by employing powerful activation techniques like the Finkelstein reaction or PTC, you can overcome the challenge of low reactivity in your bromomethyl substitution reactions and advance your synthetic goals.

References

  • SATHEE. (n.d.). Finkelstein Reaction.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • askIITians. (2025, September 16). What is a Finkelstein reaction?
  • Wikipedia. (n.d.). Finkelstein reaction.
  • Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • PMC. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination.
  • ResearchGate. (n.d.). Lewis Acid Catalyzed Benzylic Bromination.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Grokipedia. (n.d.). Finkelstein reaction.
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.
  • J&K Scientific LLC. (2021, February 17). Finkelstein Reaction.
  • University of Calgary. (n.d.). Ch 11 : Halogenation of alkyl benzenes.
  • Khan Academy. (n.d.). Reactions at the benzylic position (video).
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • BenchChem. (2025). How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.
  • ResearchGate. (n.d.). Methods for activation of unactivated alkyl halides a Photochemical....
  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
  • PMC. (n.d.). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine.
  • Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry.
  • PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
  • Journal of the Chemical Society B: Physical Organic. (1970). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Brainly. (2018, March 17). What is the role of lewis acid in preparation of aryl bromides and chlorides in dark?
  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes.
  • SPCM. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • PMC. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes.
  • IntechOpen. (2023, March 27). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Bromo-2-(bromomethyl)-3-fluoropyridine.
  • RSC Advances. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Rasayan Journal of Chemistry. (n.d.). ULTRASONICALLY ASSISTED SUBSTITUTION AND OXIDATION REACTIONS WITH CAMPHOR.
  • University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions.
  • PMC - NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ResearchGate. (2025, October 23). (PDF) Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes.
  • Science. (2021, January 31). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
  • Nucleophilic Substitution Reactions. (n.d.).

Sources

Troubleshooting

Technical Support Center: Navigating Isoxazole Ring Stability in Basic Environments

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the stability of the isoxazole ring sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the stability of the isoxazole ring system under basic conditions. The isoxazole moiety, a valuable scaffold in medicinal chemistry, is known for its susceptibility to cleavage under certain basic conditions, a characteristic that can be both a challenge and a synthetic opportunity.[1][2][3] This resource offers troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my isoxazole-containing compound degrading during a base-mediated reaction?

The isoxazole ring, while aromatic, possesses a weak N-O bond, making it the "Achilles' heel" of the system.[4] Under basic conditions, the ring can undergo cleavage. This process is often initiated by the deprotonation of a proton on the isoxazole ring, particularly at the C3 or C5 positions if they are unsubstituted. The resulting anion can then rearrange, leading to the scission of the N-O bond and the formation of a β-ketonitrile intermediate.[4][5] The stability of the isoxazole ring is significantly influenced by factors such as pH, temperature, and the electronic nature of the substituents on the ring.[6]

Q2: Which positions on the isoxazole ring are most susceptible to deprotonation?

The acidity of the protons on the isoxazole ring generally follows the order C5 > C3 > C4.[7] Therefore, an unsubstituted C5-proton is the most likely to be removed by a base, initiating the ring-opening cascade. Deprotonation at C3 also leads to ring cleavage.[7] The C4-proton is the least acidic.

Q3: How do substituents on the isoxazole ring affect its stability in basic media?

Substituents play a crucial role in modulating the stability of the isoxazole ring. Electron-withdrawing groups (EWGs) on the ring can increase the acidity of the ring protons, making the isoxazole more susceptible to base-mediated decomposition.[6] Conversely, electron-donating groups (EDGs) can enhance the stability of the ring. The presence of bulky substituents at the C3 or C5 positions can sometimes favor a ring-opening pathway over other potential reactions.

Q4: What are the typical degradation products of isoxazole ring opening under basic conditions?

The most common product of base-induced isoxazole ring cleavage is a β-ketonitrile.[4][5] This transformation can be a useful synthetic strategy if the β-ketonitrile is the desired product. However, if the goal is to modify a substituent on the isoxazole ring while keeping the ring intact, this degradation pathway is a significant side reaction to be avoided.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides actionable solutions to mitigate isoxazole ring instability.

Issue 1: Unintended Isoxazole Ring Cleavage During Ester Saponification

Symptom: You are attempting to hydrolyze an ester group attached to your isoxazole-containing molecule using standard basic conditions (e.g., NaOH or KOH in methanol/water at room temperature or reflux), but you are observing low yields of the desired carboxylic acid and the formation of a more polar byproduct, likely the β-ketonitrile.

Causality: The basic conditions required for saponification are also promoting the deprotonation of the isoxazole ring, leading to its cleavage. Standard saponification conditions are often too harsh for isoxazole-containing substrates.[8]

Solutions:

  • Choice of Base: Opt for milder bases. Lithium hydroxide (LiOH) is often a better choice than NaOH or KOH as it can be effective at lower temperatures.[6][9]

  • Temperature Control: Perform the saponification at a lower temperature. Start at 0°C and slowly allow the reaction to warm to room temperature, monitoring the progress carefully by TLC or LC-MS. Avoid heating if possible.

  • Alternative Reagents: Consider using reagents like trimethyltin hydroxide (Me3SnOH) or potassium trimethylsilanolate (TMSOK), which can effect ester hydrolysis under milder, non-aqueous conditions.[8]

  • Enzymatic Hydrolysis: In some cases, enzymatic hydrolysis using a lipase can be a highly selective method for cleaving an ester in the presence of a sensitive heterocyclic ring.

Protocol 1: Mild Saponification of an Isoxazole Ester

Materials:

  • Isoxazole ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the isoxazole ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.5-2.0 equivalents) in water dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Once the starting material is consumed, cool the reaction mixture back to 0°C.

  • Carefully acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude carboxylic acid.

Issue 2: Decomposition During a Reaction Using a Strong, Non-Nucleophilic Base

Symptom: You are using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) to promote a reaction on a side chain of your isoxazole-containing molecule, but you are observing significant decomposition of your starting material.[10][11][12][13]

Causality: While DBU and TEA are considered non-nucleophilic, they are still strong enough to deprotonate the isoxazole ring, especially if it is activated by electron-withdrawing groups or at elevated temperatures.

Solutions:

  • Weaker Base: If possible, switch to a weaker amine base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Inorganic Bases: Consider using a milder inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), particularly in a polar aprotic solvent like DMF or acetonitrile.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to minimize the concentration of free base available to react with the isoxazole ring.

Data & Mechanistic Insights

Table 1: Influence of pH and Temperature on Isoxazole Stability (Leflunomide as an example)
pHTemperature (°C)Half-life (t½) (hours)Stability
4.025StableHigh
7.425StableHigh
10.0256.0Low
4.037StableHigh
7.4377.4Moderate
10.0371.2Very Low

Data extracted from a study on the in vitro metabolism of Leflunomide.

Mechanism of Base-Catalyzed Isoxazole Ring Opening

The following diagram illustrates the generally accepted mechanism for the base-catalyzed ring opening of a 3-unsubstituted isoxazole.

Caption: Base-catalyzed deprotonation and ring opening of an isoxazole.

Troubleshooting Workflow for Isoxazole Stability

The following workflow can guide your decision-making process when encountering stability issues with your isoxazole-containing compound in the presence of a base.

workflow start Isoxazole compound shows instability in basic conditions check_substituents Analyze substituents on the isoxazole ring start->check_substituents ewg Electron-withdrawing groups present? check_substituents->ewg edg Electron-donating groups present? check_substituents->edg unsubstituted C3 or C5 position unsubstituted? check_substituents->unsubstituted milder_base Use a milder base (e.g., LiOH, K2CO3) ewg->milder_base Yes lower_temp Lower reaction temperature (e.g., 0°C to RT) ewg->lower_temp Yes proceed_cautiously Proceed with original conditions but monitor closely edg->proceed_cautiously Yes unsubstituted->milder_base Yes unsubstituted->lower_temp Yes alternative_reagents Consider alternative reagents (e.g., TMSOK, enzymes) milder_base->alternative_reagents optimize Optimize reaction conditions (time, stoichiometry) milder_base->optimize protecting_group Consider protecting the isoxazole ring (advanced) lower_temp->protecting_group lower_temp->optimize proceed_cautiously->optimize success Reaction successful, isoxazole ring intact optimize->success

Caption: Decision workflow for troubleshooting isoxazole instability.

References

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537–3543.
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
  • Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Arote, R. B., et al. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Asian Journal of Pharmaceutical and Clinical Research.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • Bracken, C., & Baumann, M. (2020). Divergent photochemical ring-replacement of isoxazoles.
  • Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. ACS Omega.
  • Letters in Organic Chemistry. (n.d.).
  • Dou, G., et al. (2013).
  • Jackson, K. E., et al. (2025).
  • ResearchGate. (2025). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives.
  • Palm, W.-U., et al. (2022). A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer. Environmental Science and Pollution Research.
  • ResearchGate. (n.d.). Summary of kinetic and acidity data in methanol.
  • ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety? ECHEMI.
  • Bordwell, F. G. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.
  • Bowen, K. H., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A.
  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • BenchChem. (2025). A Comparative Guide to DBU and Other Bases in Nitro Compound Synthesis. BenchChem.
  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Scribd. (n.d.).
  • ResearchGate. (2025). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts.
  • MDPI. (2022).
  • OperaChem. (2024).
  • Shen, L., et al. (2025).
  • Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases. University of Tartu.
  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences.
  • Nano Bio Letters. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters.
  • Der Pharma Chemica. (n.d.).
  • PubChem. (n.d.). 3-Methyl-5-phenylisoxazole.
  • ResearchGate. (2024). Construction of Isoxazole ring: An Overview.
  • Chandra, et al. (2007). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for TLC Analysis of Isoxazole Reactions

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the nuances of Thin-Layer Chromatography (TLC) for isoxazole reaction analysis. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the nuances of Thin-Layer Chromatography (TLC) for isoxazole reaction analysis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of monitoring these important heterocyclic reactions. Here, you will find scientifically-grounded troubleshooting advice and frequently asked questions to help you refine your techniques and achieve clear, reproducible results.

Introduction to TLC in Isoxazole Chemistry

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions.[1][2][3] In the synthesis of isoxazoles, a critical class of five-membered N,O-containing heterocyclic compounds with diverse pharmacological activities, TLC is vital for determining reaction completion, identifying the presence of starting materials, and assessing the formation of byproducts.[4][5][6][7] The separation on a TLC plate is governed by the differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase (a solvent system of varying polarity).[8][9][10] The choice of the solvent system is therefore paramount for achieving optimal separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the TLC analysis of isoxazole reactions, providing not just solutions, but the rationale behind them.

Q1: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?

A1: Streaking or tailing of spots on a TLC plate is a common issue that can obscure results and make interpretation difficult.[11][12] This phenomenon is often caused by one or more of the following factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[11][13][14] When the stationary phase becomes saturated with the sample at the origin, the molecules cannot equilibrate properly with the mobile phase, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your sample solution. A good starting point is a 1% solution of your reaction mixture in a volatile solvent.[11] You can also try spotting a smaller amount using a microcapillary tube.

  • Highly Polar Compounds: Isoxazole derivatives, especially those with acidic or basic functional groups, can interact strongly with the acidic silanol groups on the silica gel stationary phase. This strong interaction can lead to tailing.[11][14]

    • Solution: To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, adding a few drops of acetic acid or formic acid can help.[14] For basic isoxazoles, adding a small percentage (0.1-1%) of triethylamine or a few drops of ammonia to the mobile phase can neutralize the acidic sites on the silica gel, resulting in more defined spots.[15][16]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is too polar, it can pre-develop the spot at the origin, leading to a diffuse and streaky appearance.

    • Solution: Dissolve your sample in a less polar, volatile solvent like dichloromethane or ethyl acetate. This ensures the sample is applied as a tight, concentrated spot.

Q2: My spots are not separating well; they are all clumped together. How do I improve the resolution?

A2: Poor separation, where spots have very similar or identical Retention Factor (Rf) values, indicates that the chosen solvent system is not optimal for the components in your reaction mixture. The goal is to find a solvent system that provides a significant difference in the Rf values of your starting material, product, and any major byproducts.

  • Adjusting Solvent Polarity: The polarity of the mobile phase is the most critical factor in achieving good separation.[17][18]

    • If spots are clumped near the baseline (low Rf): Your solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

    • If spots are clumped near the solvent front (high Rf): Your solvent system is too polar, causing all components to travel with the solvent front. You need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[3]

  • Trying Different Solvent Systems: If simply adjusting the ratio of your current solvent system doesn't provide adequate separation, you may need to switch to a different combination of solvents. Different solvents have different selectivities for various functional groups.

    • Alternative Systems: Consider trying solvent systems with different solvent strengths and selectivities. For example, if a hexane/ethyl acetate mixture fails, a system of dichloromethane/methanol or toluene/acetone might provide the necessary resolution.

Q3: I don't see any spots on my TLC plate after development. What could be the reason?

A3: The absence of visible spots on a developed TLC plate can be perplexing. Here are the most likely causes and how to troubleshoot them:

  • Insufficient Sample Concentration: The amount of compound spotted on the plate may be below the detection limit of your visualization method.[13]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate completely between applications.[13] Alternatively, prepare a more concentrated solution of your reaction mixture.

  • Compound is Not UV-Active: Many organic compounds, especially those with aromatic rings or conjugated systems like isoxazoles, are UV-active and can be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[10][19][20] However, if your specific isoxazole derivative lacks a significant chromophore, it may not be visible under UV light.

    • Solution: Use a chemical staining method for visualization. Common stains include:

      • Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, appearing as yellow or white spots on a purple background.[19]

      • Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as brown spots.[21][22][23]

  • Sample Washed Away: If the spotting line is below the level of the solvent in the developing chamber, the sample will dissolve into the solvent reservoir instead of moving up the plate.[11][13]

    • Solution: Ensure the initial spotting line is always above the solvent level in the developing chamber.

  • Reaction Failure: It is also possible that the reaction did not proceed as expected, and there is no product to detect.

    • Solution: Always run a co-spot of your starting material alongside your reaction mixture to confirm its presence or absence.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis of isoxazole reactions?

A: A mixture of hexane and ethyl acetate is a versatile and widely used starting point for the TLC analysis of many organic reactions, including those involving isoxazoles.[19] A common starting ratio is 80:20 or 70:30 hexane:ethyl acetate. You can then adjust the ratio to optimize the separation. For more polar isoxazoles, a system of dichloromethane and methanol may be more appropriate.[16]

Q: How do I calculate the Retention Factor (Rf) and what is an ideal Rf value?

A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

  • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

An ideal Rf value for the product of interest is typically between 0.2 and 0.4.[24] This range generally indicates that the solvent system is well-suited for separation and can often be translated to column chromatography for purification.[16]

Q: How can I ensure my TLC results are reproducible?

A: Reproducibility in TLC is crucial for accurate reaction monitoring. To ensure consistent results:

  • Chamber Saturation: Always allow the atmosphere inside the developing chamber to become saturated with solvent vapors before placing the TLC plate inside. This can be achieved by lining the chamber with filter paper wetted with the eluent and keeping the chamber closed for a period before use.[8][25]

  • Consistent Spotting: Apply a consistent amount of sample each time.

  • Fresh Solvent: Use a fresh mobile phase for each TLC run, as the composition of the solvent mixture can change over time due to evaporation.

  • Control Conditions: Keep environmental factors like temperature and humidity as constant as possible, as they can affect the separation.

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface.[25] Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[25]

  • Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a microcapillary tube, apply a small spot of the solution onto the starting line.[25] It is good practice to also spot the starting material(s) and a co-spot (reaction mixture and starting material in the same spot) for comparison.

  • Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm (below the starting line on the plate).[25] Place a piece of filter paper inside to aid saturation and close the chamber.

  • Development: Once the chamber is saturated, carefully place the TLC plate inside and close the lid.[26] Allow the solvent to travel up the plate by capillary action.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[23][25] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.[19]

Data Presentation

Table 1: Common Solvent Systems for Isoxazole TLC
Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGeneral purpose for a wide range of isoxazole polarities.[19]
Dichloromethane / MethanolMedium to HighFor more polar isoxazole derivatives.[16]
Toluene / AcetoneMediumAlternative system with different selectivity.
Cyclohexane / Ethyl AcetateLow to MediumUsed in some specific isoxazole syntheses.[27]

Visualizations

Diagram 1: Workflow for Optimizing a TLC Solvent System

TLC_Optimization_Workflow Start Start: Poor Separation Assess_Rf Assess Rf Values Start->Assess_Rf Low_Rf Spots near baseline (Rf < 0.2) Assess_Rf->Low_Rf Clumped? High_Rf Spots near solvent front (Rf > 0.8) Assess_Rf->High_Rf Clumped? Good_Rf Optimal Separation (Rf ~ 0.2-0.4) Assess_Rf->Good_Rf Good Separation Increase_Polarity Increase Solvent Polarity (e.g., more Ethyl Acetate) Low_Rf->Increase_Polarity Yes Change_System Change Solvent System (e.g., DCM/MeOH) Low_Rf->Change_System No improvement Decrease_Polarity Decrease Solvent Polarity (e.g., more Hexane) High_Rf->Decrease_Polarity Yes High_Rf->Change_System No improvement Check_Streaking Streaking or Tailing? Good_Rf->Check_Streaking Increase_Polarity->Assess_Rf Decrease_Polarity->Assess_Rf Change_System->Assess_Rf Add_Modifier Add Modifier (e.g., TEA or Acetic Acid) Check_Streaking->Add_Modifier Yes End End: Optimized TLC Check_Streaking->End No Add_Modifier->Good_Rf

Caption: A decision-making workflow for troubleshooting and optimizing TLC solvent systems.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • JoVE. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). A Guide to performing the Thin Layer Chromatography technique. Retrieved from [Link]

  • Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Elsevier. (n.d.). Instrumental Thin-Layer Chromatography - 1st Edition. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates? Retrieved from [Link]

  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Human Journals. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 3). Thin layer chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (2020, March). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Reddit. (2021, March 11). TLC and solvent polarity!! What does it mean that it's 'too non polar' and close to the origin? Retrieved from [Link]

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Troubleshooting

Technical Support Center: Refinement of Workup Procedures to Remove Unreacted Starting Materials

Welcome to the Technical Support Center dedicated to the meticulous process of refining workup procedures for the removal of unreacted starting materials. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the meticulous process of refining workup procedures for the removal of unreacted starting materials. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of achieving high product purity. Unreacted starting materials can interfere with subsequent reaction steps, complicate product characterization, and compromise the efficacy and safety of the final compound.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Choosing Your Purification Strategy: A Logic-Based Approach

The initial choice of a purification technique is paramount and depends on the distinct physical and chemical properties of your desired product versus the unreacted starting materials.[1][2] A systematic approach to this selection process is crucial for an efficient workflow.

G start Reaction Mixture product_state Is the product a solid or a liquid? start->product_state solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid solubility Different solubility profiles between product and starting material? solid->solubility boiling_point Significant difference in boiling points (>70°C)? liquid->boiling_point recrystallization Recrystallization solubility->recrystallization Yes polarity_diff Different polarities between product and starting material? solubility->polarity_diff No chromatography_solid Column Chromatography distillation Distillation boiling_point->distillation Yes boiling_point->polarity_diff No chromatography_liquid Column Chromatography acid_base Does the starting material have acidic or basic properties? acid_base->chromatography_solid No (from Solid) acid_base->chromatography_liquid No (from Liquid) acid_base_extraction Acid-Base Extraction acid_base->acid_base_extraction Yes polarity_diff->acid_base extraction_polar Liquid-Liquid Extraction polarity_diff->extraction_polar Yes extraction_polar->chromatography_solid If further purification needed extraction_polar->chromatography_liquid If further purification needed G start Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate aqueous Aqueous Layer (contains deprotonated acidic starting material) separate->aqueous organic Organic Layer (contains neutral product) separate->organic repeat_wash Repeat Wash with NaHCO3 (2x) organic->repeat_wash brine_wash Wash with Brine repeat_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product Purified Neutral Product filter_concentrate->product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Bromomethyl)-5-methylisoxazole and Other Alkylating Agents: A Guide for Researchers

In the landscape of chemical biology and drug development, the precise modification of biological macromolecules is a cornerstone of innovation. Alkylating agents, a diverse class of reactive molecules, are instrumental...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, the precise modification of biological macromolecules is a cornerstone of innovation. Alkylating agents, a diverse class of reactive molecules, are instrumental in this pursuit, enabling the covalent labeling of proteins, the crosslinking of DNA, and the development of targeted therapeutics. This guide provides a comprehensive comparative analysis of a potentially novel alkylating agent, 4-(Bromomethyl)-5-methylisoxazole, alongside well-established counterparts, iodoacetamide and melphalan.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the chemical reactivity, biological activity, and experimental evaluation of these compounds. By presenting a framework for their comparison, this guide aims to empower researchers to make informed decisions in the selection and application of alkylating agents for their specific research needs.

Introduction to Alkylating Agents: Mechanisms and Applications

Alkylating agents are electrophilic compounds that react with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids, to form stable covalent bonds. This irreversible modification can profoundly alter the function of the target molecule, making these agents powerful tools for both basic research and therapeutic intervention.

The reactivity of an alkylating agent is governed by several factors, including the nature of the electrophilic carbon, the leaving group, and the surrounding molecular scaffold. These factors dictate the reaction mechanism, which is typically either S({N})1 (unimolecular nucleophilic substitution) or S({N})2 (bimolecular nucleophilic substitution).

  • S(_{N})1 Mechanism: Proceeds through a carbocation intermediate. The rate of reaction is primarily dependent on the stability of this intermediate.

  • S(_{N})2 Mechanism: Involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. The reaction rate is sensitive to steric hindrance around the reactive center.

In biological systems, the most common nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine. In the context of DNA, the N7 position of guanine is a primary target for many alkylating agents.[1]

The applications of alkylating agents are vast and include:

  • Cancer Chemotherapy: Many traditional chemotherapy drugs are alkylating agents that induce DNA damage in rapidly dividing cancer cells, leading to apoptosis.[2]

  • Chemical Proteomics: Used to identify and quantify the accessible and reactive residues in proteins, providing insights into protein function and drug-target engagement.

  • Covalent Inhibitor Development: A growing area of drug discovery focused on designing highly specific and potent inhibitors that form a covalent bond with their target protein.

Profile of a Novel Alkylating Agent: 4-(Bromomethyl)-5-methylisoxazole

Chemical Structure:

Caption: Chemical structure of 4-(Bromomethyl)-5-methylisoxazole.

4-(Bromomethyl)-5-methylisoxazole is a heterocyclic compound featuring a bromomethyl group attached to an isoxazole ring. The isoxazole moiety is found in various biologically active compounds and approved drugs, suggesting its potential for favorable interactions with biological targets.[3] The key feature of this molecule as an alkylating agent is the bromomethyl group. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the isoxazole ring.

Hypothesized Mechanism of Action and Reactivity:

Based on the principles of organic chemistry, 4-(Bromomethyl)-5-methylisoxazole is expected to function as an S(_{N})2-type alkylating agent. The reactivity of benzylic and heteroaromatic halides is well-established, with the rate of nucleophilic substitution being influenced by the stability of the transition state.[4] The isoxazole ring, being an electron-withdrawing heterocycle, is likely to enhance the electrophilicity of the bromomethyl carbon, making it susceptible to attack by nucleophiles.

The primary targets for alkylation by 4-(Bromomethyl)-5-methylisoxazole in a biological context are predicted to be soft nucleophiles, with a high propensity for reacting with the thiol group of cysteine residues in proteins. The general reaction is depicted below:

reagents 4-(Bromomethyl)-5-methylisoxazole + Protein-SH product Protein-S-CH2-isoxazole + HBr reagents->product SN2 Reaction

Caption: Hypothesized S(_{N})2 reaction of 4-(Bromomethyl)-5-methylisoxazole with a protein thiol.

The reactivity of 4-(Bromomethyl)-5-methylisoxazole is anticipated to be comparable to other benzylic bromides, which are known to be effective alkylating agents.[5] However, the specific electronic and steric contributions of the 5-methylisoxazole ring will ultimately determine its precise reaction kinetics and target selectivity.

Established Alkylating Agents for Comparison

To provide a robust comparative analysis, two well-characterized alkylating agents with distinct mechanisms and applications have been selected: iodoacetamide and melphalan.

Iodoacetamide

Chemical Structure:

Caption: Chemical structure of Iodoacetamide.

Iodoacetamide is a classic S(_{N})2 alkylating agent widely used in biochemistry and proteomics to modify cysteine residues. Its high reactivity towards thiols makes it an effective tool for irreversibly blocking disulfide bond formation and for labeling proteins for downstream analysis.[6]

Mechanism of Action and Reactivity:

Iodoacetamide reacts rapidly and specifically with the deprotonated thiol group (thiolate) of cysteine residues. The reaction proceeds via a standard S(_{N})2 mechanism, where the thiolate acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. This results in the formation of a stable thioether linkage and the displacement of iodide as the leaving group. Due to its relatively small size, iodoacetamide exhibits favorable kinetics and can access cysteine residues in various protein microenvironments.

Melphalan

Chemical Structure:

Caption: Chemical structure of Melphalan.

Melphalan is a nitrogen mustard derivative and a clinically used anticancer drug.[2] It functions as a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. This allows it to form cross-links within and between DNA strands, which is the primary mechanism of its cytotoxic effect.

Mechanism of Action and Reactivity:

Melphalan's mechanism involves the intramolecular formation of a highly reactive aziridinium ion from one of its chloroethyl groups. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine. The second chloroethyl group can undergo the same process, leading to the formation of DNA interstrand or intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell death. Melphalan is actively transported into cells via amino acid transporters, which provides a degree of selectivity for rapidly metabolizing cells.

Comparative Performance Analysis: An Experimental Framework

To objectively compare the performance of 4-(Bromomethyl)-5-methylisoxazole with iodoacetamide and melphalan, a series of standardized in vitro assays are proposed. These experiments are designed to evaluate their chemical reactivity, cellular cytotoxicity, and target selectivity.

Reactivity Assessment: The Glutathione (GSH) Depletion Assay

Rationale: Glutathione is a major intracellular antioxidant and a primary target for many electrophilic compounds. The rate of reaction with GSH can serve as a surrogate for the general reactivity of an alkylating agent towards cellular thiols.[7][8] This assay will quantify the rate at which each compound depletes a solution of GSH.

Experimental Protocol: Glutathione Depletion Assay

  • Reagent Preparation:

    • Prepare a stock solution of reduced glutathione (GSH) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare stock solutions of 4-(Bromomethyl)-5-methylisoxazole, iodoacetamide, and melphalan in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add the GSH solution to each well.

    • Add varying concentrations of each alkylating agent to the wells containing GSH. Include a control with no alkylating agent.

    • Incubate the plate at a controlled temperature (e.g., 37°C) with shaking.

  • GSH Quantification:

    • At various time points, add the DTNB solution to the wells. DTNB reacts with free thiols to produce a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs light at 412 nm.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point based on a standard curve.

    • Plot the concentration of GSH versus time for each alkylating agent and concentration.

    • Determine the initial rate of GSH depletion for each compound.

Hypothetical Comparative Data:

Alkylating AgentInitial Rate of GSH Depletion (µM/min) at 100 µM
4-(Bromomethyl)-5-methylisoxazole(To be determined)
IodoacetamideHigh
MelphalanModerate

This table presents a framework for comparing the reactivity. Actual values for 4-(Bromomethyl)-5-methylisoxazole would need to be determined experimentally.

Cytotoxicity Evaluation: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay will be used to determine the half-maximal inhibitory concentration (IC(_{50})) of each alkylating agent on a cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(Bromomethyl)-5-methylisoxazole, iodoacetamide, and melphalan in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the different concentrations of the alkylating agents. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC(_{50}) value for each compound using a non-linear regression analysis.

Hypothetical Comparative Data:

Alkylating AgentIC(_{50}) on HeLa cells (µM)
4-(Bromomethyl)-5-methylisoxazole(To be determined)
IodoacetamideLow to Moderate
MelphalanLow

This table presents a framework for comparing cytotoxicity. Actual values for 4-(Bromomethyl)-5-methylisoxazole would need to be determined experimentally.

Target Selectivity Profiling: A Chemical Proteomics Approach

Rationale: To understand the mechanism of action and potential off-target effects of an alkylating agent, it is crucial to identify its protein targets within a complex biological system. Chemical proteomics, coupled with mass spectrometry, is a powerful tool for this purpose.

A Treat Cells with Alkylating Agent B Lyse Cells and Digest Proteins A->B C Enrich Alkylated Peptides (optional) B->C D LC-MS/MS Analysis C->D E Identify Modified Peptides and Proteins D->E

Caption: A generalized workflow for identifying protein targets of alkylating agents.

Experimental Protocol: Target Identification by Mass Spectrometry

  • Cell Treatment and Lysis:

    • Treat a relevant cell line with a sub-lethal concentration of each alkylating agent for a short duration to label its primary targets.

    • Harvest and lyse the cells to extract the proteins.

  • Protein Digestion:

    • Reduce and alkylate the protein lysate with dithiothreitol (DTT) and iodoacetamide (for the control and melphalan-treated samples) to block free cysteines.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence and any modifications.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database to identify the peptides and proteins.

    • Specifically search for peptides that have been modified by each alkylating agent. This is done by specifying the mass shift corresponding to the adducted molecule.

    • The identified modified proteins are the potential targets of the alkylating agent.

Expected Outcomes:

  • Iodoacetamide: Expected to label a large number of accessible cysteine residues across the proteome.

  • Melphalan: Primarily expected to modify DNA, with some potential for protein alkylation.

  • 4-(Bromomethyl)-5-methylisoxazole: The target profile is unknown and will provide valuable insights into its selectivity and potential mechanism of action. A more selective profile might suggest specific binding interactions that favor alkylation of certain proteins over others.

Interpretation and Future Directions

The experimental framework outlined above will provide a multi-faceted comparison of 4-(Bromomethyl)-5-methylisoxazole with iodoacetamide and melphalan.

  • The GSH reactivity assay will provide a quantitative measure of the intrinsic electrophilicity of each compound.

  • The MTT cytotoxicity assay will assess their biological potency in a cellular context.

  • The chemical proteomics analysis will reveal their protein target landscapes, offering clues to their mechanisms of action and selectivity.

A Compound Selection B Reactivity Profiling (GSH Assay) A->B C Cytotoxicity Screening (MTT Assay) A->C D Target Identification (Proteomics) B->D C->D E Lead Optimization D->E

Caption: A logical framework for the evaluation and development of novel alkylating agents.

The data generated from these studies will be crucial in determining the potential of 4-(Bromomethyl)-5-methylisoxazole as a novel chemical probe or a starting point for the development of new therapeutic agents. For instance, a compound with high reactivity and low cytotoxicity might be a useful tool for protein labeling, while a compound with high cytotoxicity and a selective target profile could be a promising lead for drug development.

Further investigations could involve more detailed kinetic analyses of the inhibition of specific target enzymes, in vivo efficacy and toxicity studies, and structural biology approaches to understand the molecular basis of target recognition and covalent modification.

Conclusion

The comparative analysis of alkylating agents is a critical endeavor in chemical biology and drug discovery. While established reagents like iodoacetamide and melphalan have well-defined properties and applications, the exploration of novel scaffolds such as 4-(Bromomethyl)-5-methylisoxazole holds the promise of discovering new tools and therapeutics with improved properties. The experimental framework presented in this guide provides a systematic and objective approach to characterizing and comparing these important molecules, thereby accelerating the pace of innovation in the field.

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Comparative

Efficacy comparison of isoxazole derivatives in anticancer assays

Title: Efficacy Comparison of Isoxazole Derivatives in Anticancer Assays: A Comprehensive Guide Executive Summary Isoxazole, a five-membered heterocyclic azole, has emerged as a privileged scaffold in oncology drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison of Isoxazole Derivatives in Anticancer Assays: A Comprehensive Guide

Executive Summary Isoxazole, a five-membered heterocyclic azole, has emerged as a privileged scaffold in oncology drug discovery due to its ability to participate in diverse non-covalent interactions with critical oncogenic targets[1]. This guide provides a rigorous, data-driven comparison of novel isoxazole derivatives against standard chemotherapeutics, detailing the mechanistic rationale and self-validating experimental protocols required for robust preclinical evaluation[2].

Mechanistic Causality: How Isoxazoles Disrupt Oncogenesis

Unlike broadly cytotoxic alkylating agents, modern isoxazole derivatives are engineered for targeted disruption. Their efficacy stems from three primary mechanisms:

  • HSP90 Inhibition: 3,4,5-trisubstituted isoxazoles (e.g., Luminespib/NVP-AUY922) act as ATP-competitive inhibitors of Heat Shock Protein 90. By preventing chaperone function, they trigger the proteasomal degradation of client oncoproteins, effectively starving the tumor of survival signals[3].

  • Tubulin Polymerization Inhibition: Isoxazole analogues of Combretastatin A-4 (CA4) bind to the colchicine site on tubulin. This prevents microtubule assembly, inducing mitotic arrest and subsequent apoptosis[4].

  • Kinase & Apoptotic Modulation: Derivatives such as isoxazole-piperazine hybrids hyperphosphorylate survival pathways and activate p53, leading to cell cycle arrest[5].

Pathway Isoxazole Isoxazole Derivatives HSP90 HSP90 Inhibition Isoxazole->HSP90 Binds ATP pocket Tubulin Tubulin Polymerization Inhibition Isoxazole->Tubulin CA4 analogues Apoptosis Apoptosis Induction (p53 activation) Isoxazole->Apoptosis Signaling modulation CancerCell Cancer Cell Death (Tumor Regression) HSP90->CancerCell Destabilizes oncoproteins Tubulin->CancerCell Mitotic arrest Apoptosis->CancerCell DNA fragmentation

Fig 1: Multi-target mechanistic pathways of isoxazole derivatives in cancer cells.

Quantitative Efficacy Comparison (In Vitro)

To objectively benchmark isoxazole derivatives, we must evaluate their half-maximal inhibitory concentrations (IC50) against established clinical standards across diverse cancer cell lines. Structural modifications—such as the introduction of electron-donating groups (e.g., methoxy) or halogens on the phenyl rings—significantly enhance target affinity and lipophilicity[6],[4].

Compound ClassTarget Cell LineIsoxazole IC50 (µM)Reference StandardStandard IC50 (µM)Primary Mechanism
Isoxazole-piperazine (5l-o) MCF-7 (Breast)0.3 - 3.7Doxorubicin~1.0 - 2.0p53 activation / Apoptosis[5],[6]
Curcumin-isoxazole (40) MCF-7 (Breast)3.97Curcumin (Parent)21.89Apoptosis / Stability Enhancement[4],[7]
CA4-Isoxazole Chalcone (10a) DU145 (Prostate)0.96CA4 Standard4.10Tubulin Inhibition[4],[7]
3,5-Diarylisoxazole (Cmpd 26) PC3 (Prostate)High SelectivitySorafenib~2.0Kinase/S6K1 Inhibition[8]

Data Interpretation: The integration of the isoxazole moiety into natural products (like curcumin) consistently yields derivatives with superior pharmacokinetic profiles and significantly lower IC50 values than their parent compounds[4].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that a single viability assay is never sufficient. A robust evaluation requires an orthogonal approach where phenotypic observations (viability) are mechanistically validated (target engagement) before advancing to in vivo models[2],[8].

Workflow Synthesis Compound Synthesis MTT MTT Viability Assay (IC50 Determination) Synthesis->MTT In vitro screen FlowCyto Flow Cytometry (Cell Cycle) MTT->FlowCyto Select hits Target Target-Specific Assay (Tubulin/HSP90) FlowCyto->Target Mechanism Validation In Vivo Xenograft (Efficacy) Target->Validation Lead candidate

Fig 2: Self-validating experimental workflow for evaluating isoxazole anticancer efficacy.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability. It is the mandatory first-line screen to establish the IC50 of the synthesized derivative[2]. Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of

    
     cells/well in 100 µL of complete media. Allow 24h for adherence. Rationale: Ensures cells are in the logarithmic growth phase, making them most susceptible to anti-proliferative agents.
    
  • Treatment: Treat cells with serial dilutions of the isoxazole derivative (e.g., 0.1 to 100 µM) and vehicle control (0.1% DMSO) for 48-72 hours[2].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Discard media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Tubulin Polymerization Assay

Causality: If an isoxazole derivative (such as a CA4 analogue) is highly potent in the MTT assay, we must prove its specific target engagement. This assay confirms whether the compound directly inhibits microtubule assembly, validating the phenotypic cell death[3]. Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin protein (>99% pure) in PIPES buffer containing GTP (1 mM).

  • Compound Incubation: Mix the isoxazole derivative (at

    
     and 
    
    
    
    IC50 concentrations) with the tubulin solution on ice. Include Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor) as controls.
  • Kinetic Measurement: Transfer the plate to a fluorometer or spectrophotometer set to 37°C. Measure absorbance at 340 nm (or fluorescence if using a reporter) every minute for 60 minutes.

  • Data Interpretation: A decrease in the

    
     of polymerization compared to the vehicle control validates the isoxazole as a direct tubulin destabilizer.
    

Conclusion

Isoxazole derivatives represent a highly versatile and potent class of anticancer agents. By systematically comparing their IC50 values against standard therapies and validating their mechanisms through orthogonal assays, researchers can confidently advance the most promising candidates into in vivo xenograft models[8].

References

1.1 - Engineered Science Publisher 2. 2 - BenchChem 3.9 - Taylor & Francis 4.5 - MDPI 5.6 - Taylor & Francis 6.8 - BenchChem 7.4 - NIH 8.7 - Encyclopedia MDPI 9.3 - ChemicalBook

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Validation

In Vitro Assay Protocol for Testing Biological Activity of Synthesized Compounds: A Comparative Guide

Introduction: The Anatomy of a Self-Validating Screening Cascade When evaluating newly synthesized compounds—particularly targeted therapeutics like kinase inhibitors—a single assay is never sufficient. To prevent false...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Anatomy of a Self-Validating Screening Cascade

When evaluating newly synthesized compounds—particularly targeted therapeutics like kinase inhibitors—a single assay is never sufficient. To prevent false positives caused by assay interference (e.g., compound autofluorescence, aggregation, or off-target cytotoxicity), researchers must build a self-validating system.

This guide objectively compares the industry-standard platforms for both biochemical target engagement and cell-based phenotypic viability . By understanding the causality behind these experimental choices, drug development professionals can generate robust, reproducible data that confidently advances leads from the bench to the clinic.

G A Synthesized Compound (e.g., Kinase Inhibitor) B Biochemical Assay (Cell-Free Target Engagement) A->B IC50 Determination C Cell-Based Assay (Phenotypic Viability/Proliferation) B->C Select Potent Hits D Orthogonal Validation (Eliminate False Positives) C->D Assess Cytotoxicity vs. Specificity E Lead Optimization D->E Validated Leads

Fig 1: Sequential in vitro screening cascade for synthesized compounds.

Phase 1: Biochemical Target Engagement (Cell-Free Assays)

Before introducing the complexities of the cellular membrane, we must confirm that the synthesized compound directly inhibits its intended target. For kinase inhibitors, this means measuring the disruption of the ATP-to-ADP conversion process.

Product Comparison: TR-FRET vs. Luminescent ADP Detection
  • TR-FRET (e.g., LANCE, HTRF): Relies on proximity-based energy transfer between a donor fluorophore (e.g., Europium) and an acceptor. It measures the phosphorylated product using phospho-specific antibodies. While highly sensitive and1[1], it requires custom antibodies for every unique substrate, making it inflexible for novel or atypical kinases.

  • Luminescent ADP Detection (e.g., Promega ADP-Glo): A2[2]. Because ADP is the universal byproduct of all kinase reactions, this platform can be used for any kinase/substrate combination without specialized reagents.

G Rxn Kinase Reaction (ATP + Substrate → ADP + p-Substrate) ADP Universal ADP Detection (e.g., ADP-Glo) Rxn->ADP Measures Byproduct FRET Substrate-Specific Detection (e.g., TR-FRET) Rxn->FRET Measures Product Lumi Luminescence Output (Proportional to ADP) ADP->Lumi Fluor Time-Resolved Fluorescence (Proximity-based signal) FRET->Fluor

Fig 2: Mechanistic comparison of biochemical kinase assay modalities.

Experimental Protocol: Universal Kinase Inhibition Assay (ADP-Glo)

Expertise Insight: A common pitfall in biochemical screening is adding the enzyme, substrate, and inhibitor simultaneously. Slow-binding inhibitors require time to reach thermodynamic equilibrium with the target. We intentionally pre-incubate the kinase and inhibitor before adding ATP. Furthermore, ATP must be supplied at its specific Michaelis constant (


) for the target kinase to ensure that 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA).

  • Compound Titration: Perform a 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer to a 384-well white microplate (white plates maximize luminescence reflection).

  • Kinase Pre-Incubation: Add purified recombinant kinase to the compound wells. Incubate for 30 minutes at room temperature (RT) to allow compound-target equilibrium.

  • Reaction Initiation: Add a mixture of Substrate and ATP (at the predetermined

    
     concentration). Incubate for 60 minutes at RT.
    
  • Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume ratio). This instantly stops the kinase reaction and depletes all unreacted ATP over a 40-minute incubation.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 2: Cell-Based Phenotypic Assays (Viability & Proliferation)

Once biochemical potency is confirmed, the compound must prove it can penetrate the cell membrane and exert a biological effect (e.g., cytotoxicity against cancer cells).

Product Comparison: ATP-Luminescence vs. Resazurin-Fluorescence
  • ATP-Luminescence (e.g., Promega CellTiter-Glo): The gold standard for viability. It lyses the cells and4[4]. It is incredibly sensitive (detecting as few as 15 cells/well) and rapid, but it is an endpoint, destructive assay.

  • Resazurin-Fluorescence (e.g., Alamar Blue): A cell-permeable, non-toxic dye (resazurin) that is reduced by metabolically active cells into highly fluorescent resorufin. Because it is non-destructive, cells can be monitored over time or multiplexed with other assays. However, highly fluorescent synthesized compounds (e.g., certain multi-ring heterocycles) can cause optical interference, 5[5].

Experimental Protocol: Multiplexed Self-Validating Viability Assay

Expertise Insight: To circumvent the limitations of each individual assay, we utilize a multiplexed approach. By performing the non-destructive Alamar Blue assay first, followed immediately by the lytic CellTiter-Glo assay in the exact same well, we create a self-validating dataset. If a synthesized compound exhibits autofluorescence that confounds the Alamar Blue readout, the orthogonal luminescence readout from CellTiter-Glo will expose the discrepancy.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., 2,000 cells/well) in a 384-well black/clear-bottom plate. Crucial: Fill the outermost edge wells with sterile PBS to prevent evaporation (edge effect). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add synthesized compounds in a 10-point dose-response curve. Maintain final DMSO concentration below 0.5% to prevent solvent toxicity. Incubate for 72 hours.

  • Alamar Blue Addition: Add 10X Alamar Blue reagent directly to the culture media. Incubate for 2–4 hours at 37°C.

  • Fluorescence Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • CellTiter-Glo Addition: Remove the plate from the reader, equilibrate to RT for 15 minutes, and add an equal volume of CellTiter-Glo reagent directly to the Alamar Blue/media mixture.

  • Lysis & Luminescence Readout: Place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at RT to stabilize the signal, and read luminescence.

Quantitative Data Presentation & Platform Comparison

To assist in platform selection for your specific compound library, the following table summarizes the operational parameters of the discussed assays.

Assay PlatformModalityReadoutSensitivityMultiplexing CapabilityBest Use Case
TR-FRET BiochemicalFluorescence Ratio (665/615nm)High (pM to nM)Low (Endpoint)High-throughput screening of known kinase/substrate pairs.
ADP-Glo BiochemicalLuminescenceHigh (nM)Low (Endpoint)Universal screening of novel kinases or atypical substrates.
Alamar Blue Cell-BasedFluorescence (560/590nm)ModerateHigh (Non-destructive) Time-course viability and multiplexing with downstream assays.
CellTiter-Glo Cell-BasedLuminescenceVery High (<15 cells) Low (Lytic Endpoint)Highly accurate, interference-free endpoint EC50 determination.

Conclusion: Interpreting the Data

A successful synthesized compound will demonstrate a tight correlation between its biochemical IC50 and its cellular EC50. As an application scientist, if you observe a potent biochemical IC50 but a weak cellular EC50, you must investigate the causality: is the compound failing to penetrate the lipid bilayer, is it heavily bound to serum proteins in the culture media, or is it being actively expelled by efflux pumps? By employing the self-validating protocols outlined above, researchers can confidently eliminate assay artifacts and focus on true biological optimization.

References

  • Promega Corporation. "Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform." Promega.2

  • National Institutes of Health (NIH) / PMC. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." NIH.gov.3

  • National Institutes of Health (NIH) / PMC. "Alamar Blue assay optimization to minimize drug interference and inter-assay viability." NIH.gov.5

  • In Vitro Technologies. "CellTiter-Glo Luminescent Cell Viability Assay." In Vitro Technologies.4

  • BellBrook Labs. "What Is the Best Kinase Assay?" BellBrook Labs.1

Sources

Comparative

Validating the mechanism of action for novel isoxazole-based enzyme inhibitors

Validating the Mechanism of Action for Novel Isoxazole-Based Enzyme Inhibitors: A Comparative Guide on HSP90 Targeting As drug development pivots toward highly targeted therapies, the structural nuances of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action for Novel Isoxazole-Based Enzyme Inhibitors: A Comparative Guide on HSP90 Targeting

As drug development pivots toward highly targeted therapies, the structural nuances of small-molecule inhibitors dictate their clinical viability. For decades, targeting the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90)—a master chaperone responsible for stabilizing oncogenic proteins—relied on ansamycin derivatives like 17-AAG or early pyrazole scaffolds[1]. However, these legacy compounds often suffered from poor pharmacological profiles or suboptimal target affinity.

The introduction of the isoxazole scaffold revolutionized HSP90 inhibition. This guide provides an objective, data-driven comparison of isoxazole-based inhibitors (such as VER-50589 and the clinical candidate Luminespib/NVP-AUY922) against their pyrazole predecessors, detailing the chemical causality behind their superior performance and outlining the self-validating experimental protocols required to prove their mechanism of action (MoA).

The Chemical Rationale: Why Isoxazole Outperforms Pyrazole

To understand the superiority of the isoxazole scaffold, we must examine the thermodynamics of the HSP90 ATP-binding pocket. Early high-throughput screening identified 3,4-diarylpyrazoles (e.g., VER-49009) as potent HSP90 inhibitors[2]. In these molecules, the N2 atom of the pyrazole ring acts as a critical hydrogen-bond acceptor, interacting with the enzyme via a bound water molecule[3].

However, pyrazoles are subject to tautomerization. In physiological environments, if the N2 nitrogen becomes protonated, the molecule loses its ability to act as an H-bond acceptor, drastically reducing its binding affinity[3].

The Isoxazole Solution: By rationally substituting the nitrogen atom with an oxygen atom to create an isoxazole ring (yielding compounds like VER-50589), medicinal chemists locked the molecule into a 100% stable H-bond acceptor state[3]. This single atomic substitution eliminates tautomeric liability, resulting in a tighter binding complex, enhanced cellular uptake, and vastly superior antiproliferative potency[1][2].

Mechanism of Action: Disrupting the Chaperone Machine

Isoxazole-based inhibitors function as highly potent, competitive antagonists of ATP[4]. By occupying the N-terminal ATP pocket of HSP90, they prevent the conformational changes necessary for the enzyme to hydrolyze ATP and associate with its essential co-chaperone, p23[5].

The dissociation of the HSP90-p23 complex leaves client proteins—such as AKT, ERBB2, C-RAF, and CDK4—structurally unstable[1][5]. These orphaned oncogenic drivers are rapidly ubiquitinated and routed to the proteasome for degradation[6]. Concurrently, the inhibition of HSP90 triggers a stress response via Heat Shock Factor 1 (HSF1), leading to a compensatory (but therapeutically futile) upregulation of HSP70[7].

G Isoxazole Isoxazole Inhibitor (e.g., NVP-AUY922) HSP90 HSP90 N-Terminal ATP Pocket Isoxazole->HSP90 Competitive Binding Complex HSP90-p23 Complex Dissociation HSP90->Complex Inhibits ATP Hydrolysis Client Client Proteins (AKT, ERBB2, CDK4) Complex->Client Destabilizes HSP70 HSP70 Upregulation (Biomarker) Complex->HSP70 HSF1 Activation Proteasome Proteasomal Degradation Client->Proteasome Ubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis Loss of Survival Signals

Fig 1: Mechanism of isoxazole-based HSP90 inhibition and downstream cellular effects.

Comparative Performance Data

The translation of improved binding affinity into cellular efficacy is striking. Table 1 summarizes the quantitative performance of the isoxazole scaffold against legacy alternatives. The isoxazole VER-50589 demonstrates a ~9-fold improvement in cellular growth inhibition (GI50) compared to its exact pyrazole analog, VER-49009[1]. Advanced isoxazole derivatives like Luminespib (NVP-AUY922) push this potency into the single-digit nanomolar range[8].

Table 1: Quantitative Comparison of HSP90 Inhibitors

CompoundPrimary ScaffoldTarget ProfileCell-Free Binding (IC50)Cellular Proliferation (GI50)*
17-AAG (Standard)AnsamycinHSP90~1200 nM~160 nM
VER-49009 PyrazoleHSP9047 nM644 nM
VER-50589 IsoxazoleHSP9021 nM72 nM
NVP-AUY922 IsoxazoleHSP90α / HSP90β13 nM / 21 nM~9 nM

*Mean GI50 across standard human cancer cell lines (e.g., HCT116).[1][8][9]

Experimental Validation Protocols

To rigorously validate a novel isoxazole inhibitor, the experimental design must isolate direct target engagement from downstream phenotypic effects. The following protocols are designed as self-validating systems , utilizing internal controls to rule out off-target toxicity.

Protocol A: Target Engagement via Fluorescence Polarization (FP)

Causality: Cell-based proliferation assays cannot distinguish between direct HSP90 inhibition and generic cytotoxicity. The FP assay isolates the N-terminal domain of HSP90 in a cell-free environment to definitively prove ATP-pocket competition[9]. Self-Validating Mechanism: The assay relies on a fluorescent tracer (e.g., FITC-labeled geldanamycin). High polarization indicates the tracer is bound to the massive HSP90 protein. A drop in polarization confirms the isoxazole has successfully displaced the tracer. A mutant HSP90 (lacking the ATP pocket) must be used as a negative control to ensure the displacement is pocket-specific.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.01% NP-40). Dilute recombinant human HSP90α to a working concentration of 30 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoxazole inhibitor (e.g., NVP-AUY922) in DMSO. Transfer 1 µL of each concentration to a black 384-well microplate.

  • Complex Formation: Add 24 µL of the HSP90α solution to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.

  • Tracer Addition: Add 25 µL of 10 nM FITC-geldanamycin tracer to all wells.

  • Control Wells: Include "Tracer Only" wells (minimum polarization baseline) and "Tracer + HSP90 + DMSO" wells (maximum polarization baseline).

  • Measurement: Incubate for 3 hours in the dark. Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Pharmacodynamics (Biomarker Fingerprinting)

Causality: Binding in a cell-free assay does not guarantee functional inhibition in living cells due to potential efflux or poor permeability. Western blotting for specific client proteins confirms the functional consequence of the binding[5]. Self-Validating Mechanism: We probe for both a downregulated client (AKT) and an upregulated stress marker (HSP70)[5][7]. If a compound is merely a non-specific toxin, global protein synthesis halts, and both markers will decrease. The inverse relationship (AKT down, HSP70 up) is the unique, self-validating fingerprint of true HSP90 inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with the isoxazole inhibitor at 1x, 5x, and 10x the established GI50 concentration for 24 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Electrophoresis & Transfer: Run the gel at 150V for 60 minutes. Transfer proteins to a PVDF membrane using a semi-dry transfer system (20V for 45 minutes).

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against AKT (client), HSP70 (stress marker), and GAPDH (loading control).

  • Detection: Wash the membrane, apply HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry to confirm the inverse relationship between AKT and HSP70.

W Phase1 Phase 1: Target Engagement (FP Binding Assay) Phase2 Phase 2: Cellular MoA (Western Blotting) Phase1->Phase2 IC50 Correlation Phase3 Phase 3: Phenotypic Output (Proliferation Assay) Phase2->Phase3 Biomarker Validation Control1 Negative Control: Mutant HSP90 Control1->Phase1 Specificity Check Control2 Internal Control: Inverse Biomarkers Control2->Phase2 Rules out Toxicity

Fig 2: Self-validating experimental workflow for confirming HSP90 inhibitor mechanisms.

Conclusion

The transition from pyrazole to isoxazole scaffolds in the development of HSP90 inhibitors is a masterclass in rational drug design. By solving the tautomeric limitations of earlier compounds, isoxazole derivatives like NVP-AUY922 achieve exceptional target affinity and potent client protein degradation. When validating novel compounds in this class, researchers must employ rigorous, self-validating protocols—pairing cell-free target engagement assays with inverse-biomarker cellular pharmacodynamics—to definitively prove the mechanism of action.

References

  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models.
  • Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells.
  • Discovery and development of heat shock protein 90 inhibitors.
  • Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma.
  • Luminespib (NVP-AUY922) | HSP inhibitor. Selleck Chemicals.
  • Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers.
  • Chemical structures of HSP90 inhibitors.
  • 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer.
  • In vitro and in vivo inhibition of the HSP90 molecular chaperone by novel, synthetic, potent pyrazole/isoxazole resorcinol 5-amide analogs. AACR Journals.

Sources

Validation

Decoding DNA Damage: A Comparative Guide to Monofunctional vs. Bifunctional Alkylating Agents in Oncology

Alkylating agents represent one of the oldest, most foundational, and most widely utilized classes of antineoplastic drugs in oncology. They exert their cytotoxic effects by covalently transferring alkyl groups to nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Alkylating agents represent one of the oldest, most foundational, and most widely utilized classes of antineoplastic drugs in oncology. They exert their cytotoxic effects by covalently transferring alkyl groups to nucleophilic sites on DNA bases—primarily the N7 and O6 positions of guanine 1. Despite sharing a common nucleophilic substitution mechanism (S_N1 or S_N2), these agents are strictly categorized by their reactive valency into monofunctional and bifunctional agents [[2]]().

For researchers and drug development professionals, understanding the mechanistic divergence between these two classes is critical. The valency of the agent dictates the specific topological DNA lesions formed, the cellular repair pathways triggered, and the ultimate mechanisms of tumor resistance [[3]]().

Mechanistic Divergence & Repair Pathways

Monofunctional Alkylating Agents

Agents such as temozolomide (TMZ), dacarbazine, and procarbazine possess a single reactive moiety. They modify individual DNA bases, creating bulky monoadducts. For example, TMZ predominantly forms N7-methylguanine (N7-MeG, ~70%) and O6-methylguanine (O6-MeG, ~5%) 1.

  • The Causality of Cell Death: The cytotoxicity of monofunctional agents relies heavily on the O6-MeG lesion. During DNA replication, unrepaired O6-MeG mispairs with thymine. The cell's Mismatch Repair (MMR) pathway recognizes this error and excises the newly synthesized thymine, but leaves the template O6-MeG intact. This triggers a process of "futile cycling"—continuous excision and re-insertion—which ultimately leads to replication fork collapse, double-strand breaks (DSBs), and apoptosis 4, 5.

  • Resistance Mechanism: Tumors resist these agents via the direct reversal enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the alkyl group 3.

Bifunctional Alkylating Agents

Bifunctional agents—such as nitrogen mustards (cyclophosphamide, melphalan, chlorambucil) and alkyl sulfonates (busulfan)—contain two electrophilic reactive sites 6. This dual valency allows them to react with two different DNA bases, forming intrastrand crosslinks and, crucially, interstrand crosslinks (ICLs) 4.

  • The Causality of Cell Death: ICLs are profoundly cytotoxic. By covalently tethering the two DNA strands together, they create an absolute physical blockade to the DNA helicase machinery, halting both replication and transcription 7.

  • Resistance Mechanism: ICLs cannot be resolved by simple direct reversal. Their repair requires a highly orchestrated, multi-protein interplay primarily driven by the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), and Homologous Recombination (HR) 8.

MoA Agent Alkylating Agents Mono Monofunctional Agents (e.g., Temozolomide) Agent->Mono Bi Bifunctional Agents (e.g., Nitrogen Mustards) Agent->Bi Lesion1 Single Base Adducts (e.g., O6-MeG, N7-MeG) Mono->Lesion1 Lesion2 Interstrand Crosslinks (ICLs) & Intrastrand Crosslinks Bi->Lesion2 Repair1 Direct Reversal (MGMT) & Mismatch Repair (MMR) Lesion1->Repair1 Repaired by Repair2 Fanconi Anemia (FA) Pathway, NER, & HR Lesion2->Repair2 Repaired by Death1 Futile Cycling -> DSBs -> Apoptosis Repair1->Death1 If deficient/overwhelmed Death2 Replication Fork Stall -> DSBs -> Apoptosis Repair2->Death2 If deficient/overwhelmed

Mechanistic pathways of monofunctional vs. bifunctional alkylating agents leading to cell death.

Quantitative & Clinical Comparison

To select the appropriate agent or design a combination therapy, researchers must evaluate the quantitative distribution of lesions and the corresponding cellular checkpoints.

FeatureMonofunctional AgentsBifunctional Agents
Representative Drugs Temozolomide, Dacarbazine, LomustineMelphalan, Chlorambucil, Cyclophosphamide
Reactive Moieties 12
Primary Lesion Profile ~70% N7-MeG, ~5% O6-MeGHigh % Intrastrand, ~5-13% Interstrand Crosslinks
Primary DNA Repair Pathway Direct Reversal (MGMT), Base Excision Repair (BER)Fanconi Anemia (FA) Pathway, NER, HR
Key Resistance Biomarker Unmethylated MGMT PromoterUpregulated FANCD2, ERCC1
Cell Cycle Arrest Phase Prolonged G2/M arrestS-phase replication fork stall
Clinical Indications Glioblastoma, Melanoma, Hodgkin's LymphomaChronic Lymphocytic Leukemia (CLL), Multiple Myeloma

Experimental Methodologies: Validating Alkylating Efficacy In Vitro

As an application scientist, proving the efficacy and specific mechanism of a novel alkylating agent requires robust, self-validating experimental designs. Below are two gold-standard methodologies used to differentiate and quantify the effects of monofunctional vs. bifunctional agents.

Protocol 1: The Modified Alkaline Comet Assay for Interstrand Crosslinks (ICLs)

The standard single-cell gel electrophoresis (Comet) assay detects DNA single-strand breaks (SSBs), which appear as a fluorescent "comet tail." While monofunctional agents readily produce SSBs (increasing tail moment), bifunctional agents produce ICLs that physically hold the DNA strands together, preventing migration 9. To quantify ICLs, we must introduce a known quantity of SSBs and measure the reduction in comet tail formation.

Step-by-Step Methodology:

  • Cell Treatment: Treat target cancer cells (e.g., HeLa) with the bifunctional test agent (e.g., Melphalan) for 2-4 hours. Include a vehicle control and a monofunctional control (e.g., TMZ).

  • SSB Induction: Expose all samples to a controlled dose of ionizing radiation (e.g., 10 Gy) or hydrogen peroxide to induce random SSBs across the genome.

  • Embedding and Lysis: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) containing 1% Triton X-100 for 1 hour at 4°C to remove proteins and unwind DNA 10.

  • Electrophoresis: Run electrophoresis at 0.6 V/cm for 20-30 minutes in alkaline buffer.

  • Staining and Analysis: Stain with SYBR Gold. Using comet analysis software, calculate the Tail Moment.

  • Causality Check: Cells treated with the bifunctional agent will show a significantly reduced tail moment compared to the irradiated control, proving the presence of crosslinks. Monofunctional agents will show an additive tail moment.

Comet Step1 Drug Treatment (Induce ICLs) Step2 Ionizing Radiation (Induce SSBs) Step1->Step2 Step3 Alkaline Lysis & Electrophoresis Step2->Step3 Step4 Fluorescence Microscopy Step3->Step4 Step5 Data Analysis (Reduced Tail = ICLs) Step4->Step5

Modified alkaline comet assay workflow for the detection of interstrand crosslinks (ICLs).

Protocol 2: Repair Pathway Modulation & Viability Assay

To definitively prove the mechanism of action, one must modulate the specific repair pathways and observe the shift in cytotoxicity (IC50).

Step-by-Step Methodology:

  • Pathway Inhibition: Divide cells into two cohorts. Pre-treat Cohort A with O6-benzylguanine (O6-BG), a potent MGMT inhibitor. Pre-treat Cohort B with siRNA targeting FANCD2 (disrupting the FA crosslink repair pathway).

  • Drug Dosing: Treat both cohorts with a dose-response gradient of the test alkylating agent.

  • Viability Readout: After 72 hours, assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Expected Outcome: Monofunctional agents will show a drastic leftward shift in IC50 in Cohort A (MGMT inhibited) but not Cohort B. Bifunctional agents will show hypersensitivity in Cohort B (FA deficient) but remain largely unaffected by MGMT inhibition.

References

  • Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents. PMC. 1

  • DNA repair mechanisms in cancer development and therapy. Frontiers. 6

  • Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells. MDPI. 4

  • DNA crosslinking damage and cancer - a tale of friend and foe. AME Groups. 7

  • DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine. PMC. 10

  • Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. ResearchGate. 9

  • Novel Treatments for MGMT-Methylated Gliomas. European Society of Medicine. 5

  • DNA direct reversal repair and alkylating agent drug resistance. OAES. 3

  • Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy. PMC.8

  • Temozolomide and Pituitary Tumors: Current Understanding, Unresolved Issues, and Future Directions. Frontiers. 2

Sources

Comparative

Benchmarking New Isoxazole Synthesis Methods Against Classical Approaches

Executive Summary & Rationale Isoxazoles are privileged five-membered heterocyclic pharmacophores ubiquitous in drug discovery, serving as the core scaffold for blockbuster anti-inflammatory and antimicrobial drugs like...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Rationale

Isoxazoles are privileged five-membered heterocyclic pharmacophores ubiquitous in drug discovery, serving as the core scaffold for blockbuster anti-inflammatory and antimicrobial drugs like Valdecoxib and Leflunomide[1][2]. Historically, the construction of these rings has relied heavily on classical batch 1,3-dipolar cycloadditions. However, modern process chemistry demands higher atom economy, superior safety profiles, and scalability.

This guide benchmarks the classical batch synthesis against two state-of-the-art methodologies: Telescoped Continuous Flow Synthesis and Visible-Light Photoredox Catalysis . By evaluating the mechanistic causality behind experimental design choices, we provide actionable, self-validating protocols for drug development professionals looking to modernize their synthetic workflows.

Mechanistic Foundations & Causality

The Classical Benchmark: Batch 1,3-Dipolar Cycloaddition

The traditional Huisgen [3+2] cycloaddition relies on the reaction between an alkyne (dipolarophile) and a nitrile oxide (dipole)[1][3]. Because nitrile oxides are highly reactive and prone to dimerization (forming inactive furoxans), they are typically generated in situ from aldoximes using stoichiometric oxidants like N-chlorosuccinimide (NCS) and a base (e.g., triethylamine)[1].

  • The Causality of Failure: In standard batch reactors, the generation of nitrile oxides is highly exothermic. To prevent thermal runaway and unwanted dimerization, the reaction must be run highly diluted and the base added dropwise over several hours. This cripples throughput, limits scalability, and generates massive amounts of halogenated waste[3].

Modern Approach A: Telescoped Continuous Flow Synthesis

Continuous flow chemistry fundamentally resolves the heat and mass transfer limitations of batch systems. By telescoping oximation, chlorination, and cycloaddition into a single microreactor sequence, the transient nitrile oxide is consumed the exact moment it is generated[4][5].

  • The Causality of Success: Microreactors possess an exceptionally high surface-area-to-volume ratio. This provides instantaneous heat dissipation, allowing the highly exothermic generation of nitrile oxides to be run safely at higher concentrations and elevated temperatures without the risk of explosive accumulation or dimerization[6].

Modern Approach B: Heterogeneous Photoredox Catalysis

Photoredox catalysis bypasses the need for harsh stoichiometric oxidants entirely. Recent breakthroughs utilize mesoporous graphitic carbon nitride (mpg-CN) as a recyclable heterogeneous photocatalyst, with molecular oxygen serving as a benign terminal oxidant[7].

  • The Causality of Success: Visible light excites the mpg-CN catalyst, enabling a single-electron transfer (SET) that oxidizes the oxime to an iminoxyl radical, which subsequently forms the nitrile oxide[7]. This avoids the use of NCS and organic bases, significantly improving the environmental factor (E-factor) and expanding functional group tolerance[7][8].

Visualizing the Workflows

Isoxazole_Workflows Start Starting Materials (Aldehydes/Oximes & Alkynes) Batch Classical Batch (Stoichiometric Oxidants) Start->Batch Flow Continuous Flow (Telescoped Microreactors) Start->Flow Photo Photoredox Catalysis (Visible Light, mpg-CN) Start->Photo Batch_Risk Hazardous Intermediates High E-Factor Batch->Batch_Risk Flow_Benefit Enhanced Mass/Heat Transfer Safe Scale-up Flow->Flow_Benefit Photo_Benefit Mild Conditions O2 as Benign Oxidant Photo->Photo_Benefit Product Isoxazole Scaffold Batch_Risk->Product Flow_Benefit->Product Photo_Benefit->Product

Caption: Comparison of classical batch, continuous flow, and photoredox workflows for isoxazole synthesis.

Photoredox_Cycle PC mpg-CN (Ground) PC_star mpg-CN* (Excited) PC->PC_star Visible Light (hv) PC_star->PC SET to O2 Radical Iminoxyl Radical PC_star->Radical SET from Oxime Oxime Oxime Oxime->Radical -e-, -H+ NitrileOxide Nitrile Oxide Radical->NitrileOxide Oxidation Product Isoxazole NitrileOxide->Product + Alkyne [3+2] Cycloaddition O2 O2 / O2•-

Caption: Proposed photoredox catalytic cycle for isoxazole synthesis using mpg-CN and visible light.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies based on recent process chemistry literature[3][4][7].

MetricClassical Batch (NCS/Et₃N)Continuous Flow (Telescoped)Photoredox Catalysis (mpg-CN)
Average Yield 60–75%85–95%80–92%
Reaction Time 12–24 hours5–15 minutes (residence time)2–4 hours
E-Factor (Waste) High (>50)Low (<10)Very Low (Catalytic, O₂ oxidant)
Scalability Poor (Thermal runaway risk)Excellent (Numbering-up)Moderate (Photon penetration limits)
Safety Profile Low (Nitrile oxide accumulation)High (In-situ rapid consumption)High (No harsh oxidants/explosives)

Self-Validating Experimental Protocols

Protocol A: Classical Batch Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize 3-phenyl-5-p-tolylisoxazole via in situ nitrile oxide generation[1].

  • Chlorination: Dissolve benzaldoxime (10 mmol) in DMF (20 mL). Add NCS (10.5 mmol) in small portions.

    • Causality: NCS must be added slowly to control the highly exothermic formation of the intermediate hydroximoyl chloride.

  • Cycloaddition: Add 4-ethynyltoluene (10 mmol) to the reaction mixture.

  • Base Addition: Dilute Et₃N (11 mmol) in DMF (10 mL) and add dropwise via a syringe pump over 2 hours at 0 °C.

    • Causality: Slow addition keeps the steady-state concentration of the transient nitrile oxide extremely low, preventing dimerization into furoxans.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the alkyne spot and the appearance of a UV-active product spot confirms conversion. Quench with water, extract with EtOAc, and verify via ¹H-NMR (The diagnostic isoxazole C4-H singlet will appear at ~6.5–6.8 ppm).

Protocol B: Telescoped Continuous Flow Synthesis

Objective: Rapid, safe synthesis of 3,4,5-trisubstituted isoxazoles[4][5].

  • System Setup: Utilize a three-pump continuous flow system equipped with PFA (perfluoroalkoxy) tubing microreactors.

  • Fluidic Delivery:

    • Pump A: Aldehyde and hydroxylamine in EtOH/H₂O.

    • Pump B: Aqueous NaOCl (bleach, replacing NCS for greener chlorination).

    • Pump C: Alkyne and Et₃N in EtOH.

  • Telescoped Reaction: Intersect Pump A and B in a T-mixer leading to Reactor Coil 1 (60 °C, residence time = 2 min) to form the chloroxime.

    • Causality: The microreactor immediately dissipates the heat of oxidation, preventing degradation.

  • In-line Cycloaddition: Intersect the output of Coil 1 with Pump C into Reactor Coil 2 (80 °C, residence time = 5 min).

  • Validation Check: Route the output through an in-line benchtop ATR-IR spectrometer. Monitor the disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and the appearance of the isoxazole C=N/C=C stretches (~1600–1400 cm⁻¹). Collect the steady-state output and evaporate.

Protocol C: Heterogeneous Photoredox Synthesis

Objective: Additive-free synthesis using mpg-CN and visible light[7].

  • Catalyst Loading: Add benzaldoxime (0.5 mmol), phenylacetylene (0.75 mmol), and 7 (15 mg) to a transparent borosilicate vial containing MeCN (3 mL)[7].

  • Aerobic Atmosphere: Purge the vial with an O₂ balloon for 5 minutes, then leave the balloon attached.

    • Causality: O₂ acts as the terminal electron acceptor in the photoredox cycle, regenerating the ground-state mpg-CN without requiring chemical oxidants[7].

  • Irradiation: Irradiate the mixture using a 30 W Blue LED (460 nm) at room temperature for 4 hours with vigorous stirring.

    • Causality: Vigorous stirring ensures the heterogeneous mpg-CN particles remain suspended for uniform photon absorption.

  • Validation Check: Centrifuge the mixture to pellet the mpg-CN catalyst (which can be washed and reused up to 5 times). Analyze the supernatant via GC-MS to confirm the product mass (m/z = 221) and >95% conversion before proceeding to column chromatography.

References

1.1 - RSC Advances (2025). 2.4 - ResearchGate (Continuous Flow Synthesis). 3. 7 - ChemRxiv (2024). 4.9 - MDPI (2023).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Bromomethyl)-5-methylisoxazole

Advanced Handling and Safety Protocol for 4-(Bromomethyl)-5-methylisoxazole Executive Summary & Chemical Hazard Profile 4-(Bromomethyl)-5-methylisoxazole (CAS: 912670-11-2) is a highly reactive building block widely used...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for 4-(Bromomethyl)-5-methylisoxazole

Executive Summary & Chemical Hazard Profile

4-(Bromomethyl)-5-methylisoxazole (CAS: 912670-11-2) is a highly reactive building block widely used in drug discovery and medicinal chemistry [1]. However, its utility is inextricably linked to its severe hazard profile. As a Senior Application Scientist, I mandate that laboratory personnel treat this compound with the utmost caution.

The Causality of Hazard: The bromomethyl group is a potent electrophile. In biological systems, it acts as an aggressive alkylating agent, indiscriminately attacking nucleophilic centers on proteins and DNA. This mechanism is responsible for its classification as a suspected mutagen (H341) and its acute toxicity via inhalation, ingestion, and dermal contact (H301, H311, H331) [1]. Furthermore, the lipophilic nature of the isoxazole ring enhances the molecule's ability to cross the stratum corneum (the skin's outer layer), making systemic poisoning a critical risk upon dermal exposure. Like other benzylic bromides, it is also a severe lachrymator (tear gas) and will slowly hydrolyze in the presence of ambient moisture to release corrosive hydrogen bromide (HBr) gas [2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally insufficient for handling concentrated alkylating agents. Standard 4-mil nitrile gloves offer excellent dexterity but provide less than 10 minutes of breakthrough resistance against reactive alkyl halides [2]. A defense-in-depth, double-gloving strategy is required.

PPE CategoryRequired EquipmentScientific Rationale & Causality
Primary Hands (Outer) Butyl Rubber (≥14 mil) or PE/EVAL/PE (Silver Shield)Butyl rubber and polyethylene laminates provide a dense, non-polar barrier that resists permeation by lipophilic alkylating agents [2].
Secondary Hands (Inner) Nitrile (4-6 mil)Provides a secondary barrier and maintains dexterity if the outer glove must be temporarily removed or is compromised.
Eye & Face Chemical Splash Goggles + Full Face ShieldLachrymators cause immediate, debilitating eye irritation. A face shield prevents droplet projection during septum piercing or transfer.
Body Tyvek® suit or chemically resistant lab coat; closed-toe non-porous shoesCotton lab coats absorb liquids, holding the alkylating agent against the skin. Non-porous materials repel splashes.
Respiratory Fume Hood (Face velocity ≥100 fpm)Vapors are highly toxic (H331). If handling outside a hood is unavoidable (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory.

Operational Workflow: Safe Handling & Reaction Setup

Every protocol involving 4-(Bromomethyl)-5-methylisoxazole must be a self-validating system where the failure of one step is caught by the next.

Step 1: Pre-Operation Checks

  • Verify fume hood continuous exhaust (minimum 100 fpm face velocity).

  • Prepare a quenching bath (10% w/v Sodium Thiosulfate in water) before opening the reagent bottle [3].

Step 2: Weighing and Transfer

  • Do not weigh on an open bench. Transfer the reagent inside the fume hood using a static-dissipative weighing funnel.

  • If the reagent is a liquid/oil at room temperature, use a gas-tight syringe with a Luer-lock tip to prevent accidental needle detachment under pressure.

Step 3: Reaction Execution

  • Execute the reaction under a positive pressure of inert gas (Nitrogen or Argon). This prevents ambient moisture from entering the reaction vessel, halting the hydrolysis of the bromide into corrosive HBr gas[2].

  • Keep the fume hood sash pulled down to the lowest functional level during the addition phase to act as a physical blast/splash shield.

Mechanistic Pathway of Quenching

Unreacted 4-(Bromomethyl)-5-methylisoxazole and contaminated consumables (pipette tips, wipes, syringes) cannot be disposed of directly. They must be chemically deactivated.

The most effective quenching method utilizes a 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution. Thiosulfate acts as a "soft," highly reactive nucleophile. Through an Sₙ2 mechanism, it rapidly displaces the bromide leaving group on the isoxazole compound, converting the toxic, lipophilic alkylating agent into a water-soluble, non-toxic S-alkyl thiosulfate (a "Bunte salt") [3].

G A 4-(Bromomethyl)-5-methylisoxazole (Highly Reactive Electrophile) B Fume Hood Transfer (Continuous Exhaust) A->B Handle via D Spill / Excess Reagent A->D Accidental Release C Reaction Vessel (Inert Atmosphere) B->C Addition E Quenching Agent (10% Sodium Thiosulfate) C->E Post-Reaction D->E Neutralization F Bunte Salt Formation (Non-Toxic Thioether) E->F Nucleophilic Substitution G Aqueous Waste Disposal F->G Safe Disposal

Workflow and chemical quenching pathway for 4-(Bromomethyl)-5-methylisoxazole.

Spill Response and Waste Disposal Plan

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area and lower the fume hood sash. If the spill is outside the hood, evacuate the lab and allow the HVAC system to clear the air.

  • Don PPE: Re-enter only with full PPE, including a respirator if outside the hood.

  • Containment: Cover the spill with an inert, inorganic absorbent such as vermiculite or dry sand. Never use combustible absorbents (like sawdust or paper towels) as reactive bromides can generate localized heat upon reaction [2].

  • Neutralization: Carefully scoop the absorbed material into a compatible high-density polyethylene (HDPE) bucket. Slowly add the 10% sodium thiosulfate quenching solution to the bucket.

Waste Disposal Plan:

  • Liquid Quenching: Submerge all contaminated glassware, syringes, and gloves in the 10% sodium thiosulfate bath. Stir or let sit for a minimum of 24 hours to ensure the complete consumption of the alkylating agent [3].

  • Segregation: Once quenched, the resulting aqueous mixture will contain sodium bromide and the Bunte salt. Transfer this to a clearly labeled "Aqueous Halogenated Waste" container. Do not mix with strong acids, as residual thiosulfate will decompose into toxic sulfur dioxide (SO₂) gas.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ Health. Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from:[Link]

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